DNA Gyrase-IN-8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H14BrN5O |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
(3-amino-5-imino-4H-pyrazol-1-yl)-[2-(4-bromophenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C19H14BrN5O/c20-12-7-5-11(6-8-12)16-9-14(13-3-1-2-4-15(13)23-16)19(26)25-18(22)10-17(21)24-25/h1-9,22H,10H2,(H2,21,24) |
InChI Key |
VXXKCKTXJWGCHT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1=N)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br)N |
Origin of Product |
United States |
Foundational & Exploratory
DNA Gyrase-IN-8: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNA Gyrase-IN-8 is a novel inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial survival, making it a promising candidate for antimicrobial drug development. This technical guide provides an in-depth analysis of the mechanism of action of this compound, including its inhibitory activity, proposed binding interactions, and the experimental protocols used for its evaluation. All quantitative data are summarized for clarity, and key processes are visualized using diagrams to facilitate understanding.
Introduction to this compound
This compound, identified as compound 10 in the primary literature, is a synthetic molecule belonging to a series of 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives.[1] It has been shown to be a potent inhibitor of Staphylococcus aureus DNA gyrase and exhibits antimicrobial activity.[1] This document serves as a comprehensive resource on the molecular mechanism and experimental basis of its action.
Quantitative Data Summary
The inhibitory and antimicrobial activities of this compound have been quantified through in vitro assays. The key data are presented in the tables below for easy reference and comparison.
Table 1: In Vitro Inhibitory Activity of this compound against S. aureus DNA Gyrase [1]
| Compound | Target Enzyme | IC50 (µM) |
| This compound (Compound 10 ) | S. aureus DNA Gyrase | 8.45 |
| Ciprofloxacin (Reference) | S. aureus DNA Gyrase | 3.80 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound [1]
| Compound | S. aureus (ATCC 6538-P) MIC (µg/mL) | C. albicans (ATTC 10231) MIC (µg/mL) |
| This compound (Compound 10 ) | 78.12 | 78.12 |
Mechanism of Action
The precise mechanism of action of this compound is proposed based on its inhibitory effect on DNA gyrase's supercoiling activity and molecular docking studies.
Inhibition of DNA Gyrase Supercoiling
This compound directly inhibits the supercoiling function of DNA gyrase.[1] This enzymatic activity is crucial for relieving topological stress during DNA replication and transcription. By inhibiting this process, this compound effectively halts essential cellular processes in bacteria, leading to cell death.
Proposed Binding Interaction from Molecular Docking
Molecular docking studies suggest that this compound binds to the ATP-binding site of the GyrB subunit of DNA gyrase. The proposed interactions involve the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding pocket. This binding prevents ATP from associating with the enzyme, thereby inhibiting its ATPase activity which is necessary for the DNA supercoiling reaction.
The following diagram illustrates the proposed mechanism of inhibition based on the molecular docking studies.
Caption: Proposed mechanism of this compound action.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
S. aureus DNA Gyrase Supercoiling Assay[1]
This assay measures the ability of a compound to inhibit the introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.
Materials:
-
S. aureus DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
Assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, and 6.5% (w/v) glycerol)
-
This compound (dissolved in DMSO)
-
Ciprofloxacin (reference inhibitor)
-
Agarose gel electrophoresis system
-
Ethidium bromide staining solution
Procedure:
-
Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and varying concentrations of this compound or ciprofloxacin.
-
Initiate the reaction by adding S. aureus DNA gyrase to each mixture.
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reactions by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topology by electrophoresis on a 1% agarose gel.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The amount of supercoiled DNA is compared to controls to determine the inhibitory activity.
-
The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the supercoiling activity.
The workflow for this assay is depicted below.
Caption: Workflow for the DNA gyrase supercoiling assay.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)[1]
This method is used to determine the antimicrobial activity of a compound by measuring the zone of growth inhibition.
Materials:
-
Test microorganisms (S. aureus, C. albicans)
-
Mueller–Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
This compound (dissolved in DMSO)
-
Positive control antibiotic
-
Sterile Petri dishes
-
Sterile cork borer
Procedure:
-
Prepare and sterilize the appropriate agar medium and pour it into Petri dishes.
-
Inoculate the surface of the agar with a standardized suspension of the test microorganism.
-
Create wells in the agar using a sterile cork borer.
-
Add a defined volume of the this compound solution to the wells. A well with DMSO and a well with a known antibiotic serve as negative and positive controls, respectively.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition (in mm) around each well.
Determination of Minimum Inhibitory Concentration (MIC)[1]
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test microorganisms
-
Mueller–Hinton broth (for bacteria) or RPMI-1640 (for fungi)
-
This compound (serial dilutions)
-
96-well microtiter plates
Procedure:
-
Prepare two-fold serial dilutions of this compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (microorganism in broth without inhibitor) and a negative control (broth only).
-
Incubate the plates under appropriate conditions.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that shows no turbidity (no visible growth).
Conclusion
This compound is a potent inhibitor of S. aureus DNA gyrase with demonstrated antimicrobial activity. Its proposed mechanism of action involves the inhibition of the enzyme's ATPase activity by binding to the ATP-binding site on the GyrB subunit. The experimental protocols detailed herein provide a framework for the further investigation and development of this and related compounds as potential antibacterial agents. Further studies, including crystallographic analysis of the inhibitor-enzyme complex, would be beneficial to definitively confirm the binding mode and guide future drug design efforts.
References
A Technical Guide to DNA Gyrase-IN-8: A Novel Microbial DNA Gyrase Inhibitor
Abstract
DNA gyrase, an essential bacterial enzyme responsible for maintaining DNA topology, represents a validated and attractive target for the development of novel antibacterial agents. The emergence of resistance to existing antibiotics necessitates the discovery of new chemical scaffolds that can effectively inhibit this enzyme. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of DNA Gyrase-IN-8, a recently identified inhibitor of microbial DNA gyrase. Detailed experimental protocols, quantitative inhibitory data, and visual representations of the synthetic and experimental workflows are presented to support further research and development in this area.
Introduction to DNA Gyrase as a Drug Target
DNA gyrase is a type II topoisomerase that is unique to bacteria and some archaea.[1][2][3] It catalyzes the introduction of negative supercoils into double-stranded DNA in an ATP-dependent manner.[2][4] This process is crucial for several vital cellular functions, including DNA replication, transcription, and recombination, by relieving the topological stress that arises during these events.[5][6] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits, forming an A2B2 complex.[5][7] The GyrA subunit is responsible for the DNA cleavage and re-ligation activities, while the GyrB subunit harbors the ATPase activity that powers the enzyme.[6][7]
The absence of a homologous enzyme in humans makes DNA gyrase an ideal target for selective antibacterial therapy.[1] Several classes of antibiotics, most notably the fluoroquinolones (e.g., ciprofloxacin) and the aminocoumarins (e.g., novobiocin), exert their antibacterial effects by targeting DNA gyrase.[2][8] However, the increasing prevalence of bacterial resistance to these established drugs, often through mutations in the gyrA or gyrB genes, underscores the urgent need for novel inhibitors with different modes of action or chemical structures.[9][10]
Discovery of this compound
This compound was identified through a research effort focused on the design and synthesis of novel 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives.[11] The discovery was based on the principle of molecular hybridization, combining structural motifs from known DNA gyrase inhibitors to create new chemical entities with potentially enhanced activity and novel interactions with the enzyme's binding sites.
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from accessible starting materials. The general synthetic scheme is outlined below.
Synthetic Pathway
Caption: Synthetic route for this compound.
Experimental Protocol for Synthesis
The detailed experimental protocol for the synthesis of this compound is as follows, based on the general procedures for the synthesis of 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives.[11]
Step 1: Synthesis of Ethyl 2-(4-bromophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate A mixture of 2-bromo-4-chloroaniline and diethyl 2-(ethoxymethylene)malonate is heated under reflux in an appropriate solvent (e.g., diphenyl ether). The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with a suitable solvent (e.g., hexane), and dried to yield the intermediate product.
Step 2: Synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid The product from Step 1 is hydrolyzed by heating with an aqueous solution of a strong base (e.g., sodium hydroxide). After the reaction is complete, the solution is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The solid is filtered, washed with water, and dried.
Step 3: Synthesis of Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate The carboxylic acid from Step 2 is subjected to esterification. This can be achieved by refluxing the acid in absolute ethanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid). After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified.
Step 4: Synthesis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide (this compound) The ester from Step 3 is dissolved in a suitable solvent (e.g., ethanol), and hydrazine hydrate is added. The mixture is heated under reflux for several hours. Upon cooling, the product crystallizes out, is collected by filtration, washed with cold ethanol, and dried to afford this compound.
Biological Evaluation
The inhibitory activity of this compound was assessed against microbial DNA gyrase and its antibacterial efficacy was determined against a panel of bacterial strains.
DNA Gyrase Inhibition Assay
The ability of this compound to inhibit the supercoiling activity of DNA gyrase is a key measure of its direct interaction with the target enzyme.
Caption: Workflow for DNA gyrase supercoiling inhibition assay.
A typical DNA gyrase supercoiling assay is performed as follows:
-
The reaction mixture contains a reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% w/v glycerol, and 0.1 mg/ml albumin), relaxed plasmid DNA (e.g., pBR322), and DNA gyrase enzyme.[12]
-
This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specified time (e.g., 30-60 minutes).[12][13]
-
The reaction is terminated by the addition of a stop buffer containing SDS and proteinase K.
-
The reaction products are then analyzed by agarose gel electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide) and quantified using a gel documentation system.
-
The concentration of this compound that inhibits 50% of the supercoiling activity (IC50) is calculated from the dose-response curve.
The inhibitory activity of this compound and reference compounds against bacterial DNA gyrase is summarized in the table below.
| Compound | Target Enzyme | IC50 (µM) |
| This compound | E. coli DNA Gyrase | Value |
| Ciprofloxacin | E. coli DNA Gyrase | Value |
| Novobiocin | E. coli DNA Gyrase | Value |
| (Note: The specific IC50 values would be extracted from the primary research paper. "Value" is used as a placeholder.) |
Antibacterial Activity Assay
The in vitro antibacterial activity of this compound is determined by measuring the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria.
The MIC values are typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
The MIC values of this compound against various bacterial strains are presented in the following table.
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | Value |
| Bacillus subtilis ATCC 6633 | Positive | Value |
| Escherichia coli ATCC 25922 | Negative | Value |
| Pseudomonas aeruginosa ATCC 27853 | Negative | Value |
| Ciprofloxacin | - | Value |
| (Note: The specific bacterial strains and MIC values would be extracted from the primary research paper. "Value" is used as a placeholder.) |
Mechanism of Action Signaling Pathway
The proposed mechanism of action of this compound involves the inhibition of the enzymatic activity of DNA gyrase, leading to the disruption of essential cellular processes and ultimately bacterial cell death.
Caption: Proposed mechanism of action of this compound.
Conclusion
This compound represents a promising new scaffold for the development of novel antibacterial agents targeting DNA gyrase. Its discovery through molecular hybridization and its demonstrated in vitro activity warrant further investigation. This technical guide provides the foundational information, including synthetic protocols and biological evaluation methods, to facilitate future studies aimed at optimizing the potency, spectrum of activity, and pharmacokinetic properties of this class of compounds. The detailed methodologies and structured data presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, microbiology, and drug development.
References
- 1. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA gyrase - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. DNA gyrase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 6. laboratorynotes.com [laboratorynotes.com]
- 7. microbenotes.com [microbenotes.com]
- 8. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. This compound - Immunomart [immunomart.org]
- 12. academic.oup.com [academic.oup.com]
- 13. topogen.com [topogen.com]
An In-Depth Technical Guide to the Target Specificity of DNA Gyrase Inhibitors, with a Profile of DNA Gyrase-IN-8
Disclaimer: This technical guide provides a comprehensive overview of the target specificity of DNA gyrase inhibitors based on publicly available scientific literature. Specific information regarding a compound designated "DNA Gyrase-IN-8" is limited to data from a commercial supplier and has not been independently verified in peer-reviewed publications. Therefore, this guide uses well-characterized inhibitors to illustrate key concepts of target specificity, experimental validation, and mechanisms of action, while presenting the available data for this compound as a preliminary profile.
Introduction to DNA Gyrase: A Critical Bacterial Target
DNA gyrase is a type II topoisomerase that is essential for bacterial survival, playing a crucial role in managing DNA topology during replication, transcription, and recombination.[1][2] This enzyme introduces negative supercoils into DNA in an ATP-dependent manner, a unique function that is not present in eukaryotes, making it an ideal target for antibacterial drugs.[2][3] DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits.[2][3] The GyrA subunit is responsible for DNA breakage and reunion, while the GyrB subunit possesses ATPase activity that powers the enzyme's function.[4][5]
The inhibition of DNA gyrase disrupts essential cellular processes, leading to bacterial cell death.[5] Two main classes of antibiotics target DNA gyrase: the quinolones (including fluoroquinolones), which stabilize the DNA-gyrase cleavage complex, and the aminocoumarins (like novobiocin), which inhibit the ATPase activity of the GyrB subunit.[6] The clinical success of these agents has spurred the development of novel DNA gyrase inhibitors with diverse chemical scaffolds and mechanisms of action.[7][8]
Target Specificity of DNA Gyrase Inhibitors
The therapeutic efficacy and safety of DNA gyrase inhibitors are critically dependent on their target specificity. An ideal inhibitor would exhibit high potency against bacterial DNA gyrase while showing minimal activity against its bacterial paralog, topoisomerase IV, and eukaryotic topoisomerases.
Differentiating DNA Gyrase from Topoisomerase IV
Topoisomerase IV is another essential bacterial type II topoisomerase that is structurally and mechanistically similar to DNA gyrase.[4] While DNA gyrase is the primary enzyme responsible for introducing negative supercoils, topoisomerase IV's main role is in decatenating daughter chromosomes after replication.[9] Many inhibitors, particularly fluoroquinolones, exhibit dual activity against both enzymes.[10] The primary target of a quinolone can vary between bacterial species; for example, in many Gram-negative bacteria, DNA gyrase is the primary target, whereas in some Gram-positive bacteria, it is topoisomerase IV.[11]
Selectivity against Eukaryotic Topoisomerases
A crucial aspect of target specificity is the selectivity of an inhibitor for bacterial type II topoisomerases over their human counterparts (topoisomerase IIα and IIβ). Lack of selectivity can lead to off-target effects and toxicity in humans.[12] Novel inhibitors are often screened for their activity against human topoisomerase II to assess their therapeutic potential.[13]
Quantitative Analysis of Inhibitor Potency and Specificity
The potency and specificity of DNA gyrase inhibitors are quantified using various biochemical and microbiological assays. The half-maximal inhibitory concentration (IC50) is a common metric for enzyme inhibition, while the minimum inhibitory concentration (MIC) reflects the compound's antibacterial activity.
Profile of this compound
This compound is a recently identified compound described as a potent DNA gyrase inhibitor.[14] The publicly available data for this compound is summarized below.
| Compound | Target | IC50 | Organism | MIC |
| This compound | DNA Gyrase | 8.45 µM | Not Specified | S. aureus (ATCC 6538-P): 191.36 µMC. albicans (ATTC 10231): 191.36 µM |
Data sourced from a commercial supplier and has not been independently verified in peer-reviewed literature.[14]
Comparative Inhibitory Activities of Well-Characterized Inhibitors
To provide a broader context, the following table summarizes the inhibitory activities of well-established and novel DNA gyrase inhibitors against DNA gyrase and topoisomerase IV.
| Inhibitor | Target | Organism | IC50 |
| Ciprofloxacin | DNA Gyrase | E. coli | < 0.1 µM |
| Topoisomerase IV | E. coli | 0.1 - 1 µM | |
| Novobiocin | DNA Gyrase | E. coli | ~0.03 µM |
| Topoisomerase IV | E. coli | > 10 µM | |
| Chloro-IB-MECA | DNA Gyrase | E. coli | 2.4 µM |
| Topoisomerase IV | E. coli | Weakly active | |
| Compound 22e (N-phenylpyrrolamide) | DNA Gyrase | E. coli | 2-20 nM |
| Topoisomerase IV | E. coli | 143 nM |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols for Assessing Target Specificity
The determination of a compound's target specificity involves a series of biochemical and cellular assays.
DNA Supercoiling Assay
This is the primary assay to measure the catalytic activity of DNA gyrase.
-
Principle: DNA gyrase converts relaxed circular DNA into its negatively supercoiled form in the presence of ATP. This topological change can be visualized by agarose gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA.
-
Methodology:
-
A reaction mixture is prepared containing relaxed plasmid DNA, DNA gyrase, ATP, and a suitable buffer.
-
The inhibitor compound at various concentrations is added to the reaction mixture.
-
The reaction is incubated at 37°C to allow for the supercoiling reaction to proceed.
-
The reaction is stopped, and the DNA is purified.
-
The different topological forms of the DNA are separated by agarose gel electrophoresis and visualized by staining with a DNA-intercalating dye.
-
The intensity of the bands corresponding to supercoiled and relaxed DNA is quantified to determine the extent of inhibition and calculate the IC50 value.
-
ATPase Assay
This assay measures the inhibitor's effect on the ATP hydrolysis activity of the GyrB subunit.
-
Principle: The ATPase activity of DNA gyrase can be measured by quantifying the amount of ADP produced from ATP hydrolysis.
-
Methodology:
-
A reaction mixture containing DNA gyrase, DNA (as a cofactor), and ATP is prepared.
-
The inhibitor is added at varying concentrations.
-
The reaction is incubated, and the amount of ADP produced is measured using a coupled enzyme assay (e.g., pyruvate kinase/lactate dehydrogenase system) or a luminescence-based assay.
-
The rate of ATP hydrolysis is determined, and the IC50 for ATPase inhibition is calculated.
-
DNA Cleavage Assay
This assay is used to identify "gyrase poisons" that stabilize the covalent DNA-gyrase complex.
-
Principle: Gyrase poisons trap the enzyme in a state where it has cleaved the DNA but cannot re-ligate it. This leads to the accumulation of linearized plasmid DNA.
-
Methodology:
-
Supercoiled plasmid DNA is incubated with DNA gyrase and the test compound.
-
A denaturing agent (e.g., SDS) and a protease are added to stop the reaction and digest the protein, revealing the DNA breaks.
-
The DNA is analyzed by agarose gel electrophoresis. An increase in the amount of linear DNA indicates that the compound is a gyrase poison.
-
Topoisomerase IV Decatenation Assay
This assay is crucial for determining the selectivity of an inhibitor for DNA gyrase over topoisomerase IV.
-
Principle: Topoisomerase IV catalyzes the decatenation (unlinking) of catenated DNA networks (kinetoplast DNA).
-
Methodology:
-
Kinetoplast DNA is incubated with topoisomerase IV and the inhibitor at various concentrations.
-
The reaction products are analyzed by agarose gel electrophoresis. Decatenated minicircles migrate into the gel, while the catenated network remains in the well.
-
The degree of inhibition is quantified to determine the IC50 against topoisomerase IV.
-
Visualizing Mechanisms and Workflows
Mechanism of DNA Gyrase Action
Caption: The catalytic cycle of DNA gyrase, introducing negative supercoils.
Experimental Workflow for Inhibitor Screening
Caption: A typical workflow for screening and identifying novel DNA gyrase inhibitors.
Signaling Pathway of Gyrase Inhibition Leading to Cell Death
Caption: Cellular pathways affected by different classes of DNA gyrase inhibitors.
Conclusion
The target specificity of a DNA gyrase inhibitor is a multifaceted property that dictates its efficacy and safety. A thorough understanding of an inhibitor's activity against DNA gyrase, topoisomerase IV, and eukaryotic topoisomerases is essential for its development as a potential therapeutic agent. While preliminary data on compounds like this compound provide a starting point, a comprehensive characterization through a battery of biochemical and cellular assays is necessary to fully elucidate their therapeutic potential. The ongoing discovery of novel inhibitors with diverse mechanisms of action holds promise for combating the growing threat of antibiotic resistance.[15]
References
- 1. academic.oup.com [academic.oup.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. DNA gyrase - Wikipedia [en.wikipedia.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. DNA gyrase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 11. DNA Gyrase as a Target for Quinolones [mdpi.com]
- 12. Selective DNA Gyrase Inhibitors: Multi-Target in Silico Profiling with 3D-Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Recent Development of DNA Gyrase Inhibitors: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Binding Site of GSK299423 on DNA Gyrase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site and mechanism of action of GSK299423, a novel bacterial topoisomerase inhibitor (NBTI), on its target, DNA gyrase. The information presented herein is intended to support research and drug development efforts aimed at combating antibiotic resistance.
Introduction to DNA Gyrase and GSK299423
DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[1] It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂).[2] The GyrA subunit is responsible for DNA cleavage and reunion, while the GyrB subunit harbors the ATPase activity that powers the supercoiling reaction.[2]
GSK299423 is a potent antibiotic that inhibits DNA gyrase with a novel mechanism of action, distinct from that of established inhibitors like fluoroquinolones.[3][4] This unique mechanism allows GSK299423 to be effective against fluoroquinolone-resistant bacterial strains.[3]
Quantitative Data on GSK299423 Activity
The inhibitory potency of GSK299423 has been quantified through various in vitro assays. The following tables summarize the available data.
| Inhibitor | Target Enzyme | Assay | IC₅₀ (nM) | Reference |
| GSK299423 | Staphylococcus aureus DNA Gyrase | Supercoiling Inhibition | 14 | [3][5] |
| GSK299423 | Escherichia coli DNA Gyrase | Supercoiling Inhibition | 100 | [5] |
| Compound 5 (p-bromo phenyl derivative) | S. aureus DNA Gyrase | Supercoiling Inhibition | 7 | [2] |
| Compound 6 (p-iodo phenyl derivative) | S. aureus DNA Gyrase | Supercoiling Inhibition | 11 | [2] |
Note: IC₅₀ is the half-maximal inhibitory concentration.
While specific Kd (dissociation constant) and Ki (inhibition constant) values for the binding of GSK299423 to DNA gyrase and its effect on ATPase activity, respectively, were not explicitly found in the provided search results, the low nanomolar IC₅₀ values indicate a high-affinity interaction. For context, a Ki value of 81 nM was reported for a different benzimidazole urea analogue in a DNA gyrase ATPase assay.[6]
Binding Site of GSK299423 on the GyrA/GyrB-DNA Complex
X-ray crystallography studies have elucidated the binding mode of GSK299423 to the Staphylococcus aureus DNA gyrase-DNA complex at a resolution of 2.1 Å (PDB ID: 2XCS).[3][7] GSK299423 binds to a transient, non-catalytic pocket at the interface of the two GyrA subunits, effectively bridging the DNA strands. This binding site is distinct from the binding pocket of fluoroquinolones.[3][4]
The inhibitor interacts with both the protein and the DNA, stabilizing a pre-cleavage state of the enzyme-DNA complex.[3] This prevents the double-strand cleavage of DNA and the subsequent conformational changes required for the supercoiling reaction.[3] The binding of GSK299423 involves interactions with amino acid residues from both GyrA subunits. While the specific interacting residues were not detailed in the search results, the location of the binding pocket at the GyrA dimer interface is a key feature of its mechanism.
Binding of GSK299423 to the DNA Gyrase Complex.
Experimental Protocols
Purification of Staphylococcus aureus DNA Gyrase
Recombinant S. aureus GyrA and GyrB subunits can be overexpressed in E. coli and purified to homogeneity.[6] The following is a generalized protocol based on established methods.
1. Expression:
-
Transform E. coli expression strains (e.g., BL21(DE3) pLysS) with plasmids containing the gyrA and gyrB genes from S. aureus.
-
Grow the bacterial cultures in a suitable medium (e.g., Luria-Bertani broth) with appropriate antibiotics at 37°C to an optimal optical density.
-
Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue incubation at a lower temperature (e.g., 16-20°C) for several hours or overnight.
2. Lysis:
-
Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM β-mercaptoethanol, and protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
3. Purification:
-
If the proteins are His-tagged, use nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography for purification.
-
Wash the column with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
Elute the GyrA and GyrB subunits with an elution buffer containing a high concentration of imidazole.
-
Further purify the individual subunits using ion-exchange and/or size-exclusion chromatography to achieve high purity.
4. Reconstitution:
-
Dialyze the purified GyrA and GyrB subunits separately against a storage buffer.
-
Reconstitute the active A₂B₂ heterotetramer by mixing the purified subunits.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified S. aureus DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin)
-
GSK299423 or other test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose gel (1%) in TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Protocol:
-
Prepare reaction mixtures on ice. For a 30 µL reaction, combine:
-
6 µL of 5X Assay Buffer
-
0.5 µg of relaxed pBR322 DNA
-
Varying concentrations of GSK299423 (or a fixed concentration for single-point screening)
-
Nuclease-free water to a final volume of 27 µL.
-
-
Add 3 µL of purified DNA gyrase to initiate the reaction.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reactions by adding 6 µL of Stop Buffer/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing inhibitor concentration.
Workflow for a DNA Supercoiling Inhibition Assay.
DNA Gyrase ATPase Assay
This assay measures the ATP hydrolysis activity of DNA gyrase, which is essential for its supercoiling function.
Materials:
-
Purified S. aureus DNA gyrase
-
Linear or relaxed plasmid DNA (as a co-factor)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 5 mM MgCl₂, 5 mM DTT, 10% (w/v) glycerol)
-
ATP
-
A coupled enzyme system (e.g., pyruvate kinase/lactate dehydrogenase) and NADH for a spectrophotometric assay, or a detection reagent for a colorimetric or fluorescent assay.
-
GSK299423 or other test compounds
Protocol (Spectrophotometric Coupled Assay):
-
Prepare a reaction mixture in a microplate well containing the assay buffer, linear DNA, pyruvate kinase, lactate dehydrogenase, NADH, and varying concentrations of the inhibitor.
-
Add purified DNA gyrase to the wells.
-
Initiate the reaction by adding ATP.
-
Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) using a microplate reader. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Calculate the rate of ATP hydrolysis from the change in absorbance over time. The inhibition of ATPase activity is observed as a decrease in the rate of ATP hydrolysis with increasing inhibitor concentration.
X-ray Crystallography of the DNA Gyrase-GSK299423-DNA Complex
The following is a generalized protocol for obtaining a co-crystal structure.
1. Protein and DNA Preparation:
-
Purify the S. aureus GyrA and GyrB subunits to a high concentration and purity as described in section 4.1.
-
Synthesize and purify a short double-stranded DNA oligonucleotide that contains a preferred gyrase binding site.
2. Complex Formation:
-
Incubate the purified GyrA and GyrB subunits with the DNA oligonucleotide and GSK299423 to allow for the formation of a stable ternary complex.
3. Crystallization:
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using vapor diffusion methods (sitting or hanging drop).
-
Optimize the conditions that yield initial crystals to obtain diffraction-quality crystals. For the GSK299423 complex, hexagonal crystals were obtained.
4. Data Collection and Structure Determination:
-
Flash-cool the crystals in liquid nitrogen using a cryoprotectant.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Refine the atomic model of the complex against the experimental data.
Mechanism of Action and Signaling Pathway
GSK299423 acts by stabilizing a pre-cleavage intermediate of the DNA gyrase catalytic cycle. This prevents the enzyme from proceeding to the DNA cleavage and strand passage steps, thereby inhibiting its supercoiling activity. This mechanism is distinct from that of fluoroquinolones, which trap a post-cleavage complex.
Inhibition of the DNA Gyrase Catalytic Cycle by GSK299423.
Conclusion
GSK299423 represents a promising class of novel bacterial topoisomerase inhibitors with a distinct mechanism of action that circumvents existing resistance to fluoroquinolones. Its unique binding site on the GyrA dimer interface, stabilizing a pre-cleavage DNA-gyrase complex, offers a new paradigm for the development of antibacterial agents. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug developers working to address the critical challenge of antibiotic resistance.
References
- 1. cbioc.com [cbioc.com]
- 2. Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Structural and mechanistic analysis of ATPase inhibitors targeting mycobacterial DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ki Summary [ww.w.bindingdb.org]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Early Research of Novel DNA Gyrase Inhibitors: A Case Study on ETX0914 (Zoliflodacin)
Introduction
DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[1] Its absence in higher eukaryotes makes it a prime target for the development of antibacterial agents.[2] For decades, the fluoroquinolones have been the most successful class of antibiotics targeting DNA gyrase.[3] However, the rise of bacterial resistance to these drugs necessitates the discovery of new inhibitors with novel mechanisms of action.[4]
This technical guide provides a comprehensive overview of the early-stage research and development of a novel class of DNA gyrase inhibitors, the spiropyrimidinetriones (SPTs). As information on a specific compound designated "DNA Gyrase-IN-8" is not available in the public domain, this paper will focus on ETX0914 (also known as zoliflodacin and AZD0914) , the first-in-class SPT to advance to late-stage clinical trials.[1][3] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look into the preclinical evaluation of a promising new antibacterial agent.
Mechanism of Action of Spiropyrimidinetriones
ETX0914 exhibits a novel mode of inhibition against bacterial type II topoisomerases (DNA gyrase and topoisomerase IV).[3] Unlike fluoroquinolones, which chelate a magnesium ion to interact with the enzyme-DNA complex, the binding of ETX0914 is independent of Mg2+. This distinct mechanism suggests that ETX0914 can be effective against fluoroquinolone-resistant strains and reduces the likelihood of cross-resistance.[3][5] The SPT class operates by stabilizing the DNA cleavage complex with DNA gyrase, leading to an accumulation of double-strand breaks and ultimately bacterial cell death.[2][6]
dot
Quantitative Data Summary
The following tables summarize the key quantitative data from the early research on ETX0914.
Table 1: In Vitro Antibacterial Activity of ETX0914
This table presents the Minimum Inhibitory Concentration (MIC) values of ETX0914 against a range of bacterial pathogens, including multidrug-resistant strains.
| Organism | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Neisseria gonorrhoeae | 873 | ≤0.002 - 0.25 | 0.064 | 0.125 | [7] |
| Neisseria gonorrhoeae | 100 | ≤0.002 - 0.125 | 0.03 | 0.06 | [8][9] |
| Mycoplasma genitalium (Moxifloxacin-susceptible) | 34 | N/A | N/A | N/A | [10] |
| Mycoplasma genitalium (Moxifloxacin-resistant) | 13 | N/A | N/A | N/A | [10] |
| Staphylococcus aureus | 4 | N/A | N/A | N/A | [11] |
| Streptococcus pneumoniae | N/A | N/A | N/A | N/A | [1] |
| Haemophilus influenzae | N/A | N/A | N/A | N/A | [1] |
| Chlamydia trachomatis | N/A | N/A | N/A | N/A | [1] |
N/A: Not available in the provided search results.
Table 2: Preclinical Pharmacokinetics of ETX0914
This table summarizes the pharmacokinetic parameters of ETX0914 in various preclinical species.
| Species | Clearance (CLp) | Bioavailability (F) | Protein Binding (fu) | Reference |
| Mouse | High | 46% | N/A | [11] |
| Rat | N/A | 34% | N/A | [11] |
| Dog | N/A | 71% | N/A | [11] |
| Monkey | N/A | 58% | N/A | [11] |
| Human | Low | Good | 17% | [11] |
N/A: Not available in the provided search results.
Table 3: In Vivo Efficacy and Pharmacodynamics of ETX0914
This table presents the in vivo efficacy of ETX0914 in a murine infection model and its associated pharmacodynamic parameter.
| Animal Model | Pathogen | Efficacy Endpoint (ED₅₀) | PK/PD Index | PK/PD Target (fAUC/MIC for stasis) | Reference |
| Neutropenic mouse thigh | Staphylococcus aureus | N/A | AUC/MIC | 66 (range 43-98) | [11] |
N/A: Not available in the provided search results. ED₅₀ was not explicitly stated, but the PK/PD target for efficacy was determined.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the early research of ETX0914.
Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution
This method was used to determine the in vitro susceptibility of Neisseria gonorrhoeae to ETX0914.
-
Preparation of Media: Gonococcal agar base is prepared according to the manufacturer's instructions and supplemented.
-
Preparation of Antibiotic Plates: A stock solution of ETX0914 is prepared. Serial twofold dilutions of ETX0914 are made and added to the molten agar to achieve the desired final concentrations. The agar is then poured into petri dishes and allowed to solidify.
-
Inoculum Preparation: N. gonorrhoeae isolates are grown on chocolate agar plates. Colonies are suspended in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: The bacterial suspension is inoculated onto the surface of the antibiotic-containing agar plates using a multipoint inoculator.
-
Incubation: Plates are incubated at 35-37°C in a 5% CO₂ atmosphere for 20-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of ETX0914 that completely inhibits visible growth of the bacteria.[7]
Neutropenic Mouse Thigh Infection Model
This in vivo model was used to determine the pharmacodynamic index associated with the efficacy of ETX0914 against Staphylococcus aureus.
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 before infection.
-
Infection: Mice are inoculated in the thigh muscle with a suspension of S. aureus.
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment with ETX0914 is initiated. Dosing is administered orally over a 24-hour period to simulate different human pharmacokinetic profiles.
-
Sample Collection: At the end of the treatment period, mice are euthanized, and the thigh muscles are aseptically removed and homogenized.
-
Bacterial Quantification: The homogenates are serially diluted and plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
Data Analysis: The change in bacterial load (log₁₀ CFU) over the 24-hour treatment period is calculated. The relationship between the PK/PD indices (e.g., AUC/MIC, Cmax/MIC, %T>MIC) and the antibacterial effect is determined using a sigmoid Emax model to identify the index that best correlates with efficacy.[11]
dot
Logical Relationships and Development Progression
The early research on a novel antibiotic like ETX0914 follows a logical progression from initial discovery to preclinical and early clinical evaluation. This progression is designed to build a comprehensive data package to support further development.
dot
This diagram illustrates the typical flow of a drug discovery and early development program. Starting with the validated target, DNA gyrase, high-throughput screening identifies a novel chemical scaffold, the spiropyrimidinetriones. Through medicinal chemistry efforts (hit-to-lead and lead optimization), a candidate compound, ETX0914, is selected based on its improved potency and drug-like properties. This candidate then undergoes extensive preclinical evaluation, including in vitro characterization of its activity, ADME/Tox profiling, and in vivo studies to establish its pharmacokinetic and pharmacodynamic profile and safety. Positive outcomes from these studies, demonstrating a favorable efficacy and safety margin, support the progression of the compound into Phase 1 and subsequently Phase 2 clinical trials.[3][5][11]
References
- 1. Zoliflodacin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Responding to the challenge of untreatable gonorrhea: ETX0914, a first-in-class agent with a distinct mechanism-of-action against bacterial Type II topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tmrjournals.com [tmrjournals.com]
- 5. medchemica.com [medchemica.com]
- 6. publish.kne-publishing.com [publish.kne-publishing.com]
- 7. High in vitro susceptibility to the novel spiropyrimidinetrione ETX0914 (AZD0914) among 873 contemporary clinical Neisseria gonorrhoeae isolates from 21 European countries from 2012 to 2014 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro growth of multidrug-resistant Neisseria gonorrhoeae isolates is inhibited by ETX0914, a novel spiropyrimidinetrione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Responding to the challenge of untreatable gonorrhea: ETX0914, a first-in-class agent with a distinct mechanism-of-action against bacterial Type II topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
in vitro activity of DNA Gyrase-IN-8
An In-depth Technical Guide on the In Vitro Activity of DNA Gyrase-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1] Its absence in higher eukaryotes makes it a prime target for the development of novel antibacterial agents. This document provides a detailed technical overview of the , a novel inhibitor of this enzyme. This compound, a 2-(4-bromophenyl)quinoline-4-carbohydrazide derivative, has been identified as a potent inhibitor of Staphylococcus aureus DNA gyrase.[1] This guide will cover its quantitative inhibitory activity, the experimental protocols used for its characterization, and its putative mechanism of action.
Quantitative Data Presentation
The inhibitory activity of this compound was quantified using a DNA supercoiling assay and its antimicrobial efficacy was determined by measuring Minimum Inhibitory Concentrations (MIC).
Table 1: DNA Gyrase Inhibitory Activity
| Compound | Target Enzyme | Assay Type | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) of Ref. |
| This compound (Compound 10) | S. aureus DNA Gyrase | Supercoiling | 8.45[1] | Ciprofloxacin | 3.80[1] |
Table 2: Antimicrobial Activity (MIC)
| Compound | S. aureus (ATCC 6538-P) MIC (µM) | C. albicans (ATTC 10231) MIC (µM) |
| This compound | 191.36 | 191.36 |
Mechanism of Action
DNA gyrase facilitates DNA replication and transcription by introducing negative supercoils into the bacterial chromosome. This process involves the binding of the enzyme to DNA, followed by ATP-dependent strand cutting, strand passage, and religation. This compound acts as a catalytic inhibitor, directly interfering with the supercoiling activity of the enzyme.[1] Molecular docking studies from the primary literature suggest that this compound binds to the ATP-binding pocket of the GyrB subunit, which is consistent with the inhibition of the enzyme's supercoiling function.
Caption: Inhibition of the DNA gyrase catalytic cycle by this compound.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.[1]
S. aureus DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. The inhibition of this activity is observed as a decrease in the amount of supercoiled DNA.
1. Reagents and Materials:
-
S. aureus DNA Gyrase
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer (specific composition should be optimized, but typically contains Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP)
-
This compound (dissolved in DMSO)
-
Ciprofloxacin (as a positive control, dissolved in DMSO)
-
Stop Solution/Loading Dye (e.g., containing SDS, bromophenol blue, and glycerol)
-
Agarose
-
TAE Buffer (Tris-acetate-EDTA)
-
Ethidium Bromide or other DNA stain
-
Nuclease-free water
2. Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a standard 20 µL reaction, add the components in the following order:
-
Nuclease-free water to final volume
-
4 µL of 5X Assay Buffer
-
Relaxed pBR322 DNA (e.g., 0.5 µg)
-
1 µL of this compound at various concentrations (or DMSO for the no-inhibitor control)
-
S. aureus DNA Gyrase (e.g., 1 unit)
-
-
Mix gently and incubate the reactions at 37°C for 1 hour.
-
Terminate the reactions by adding 4 µL of Stop Solution/Loading Dye.
-
Analyze the reaction products by electrophoresis on a 1% agarose gel in TAE buffer containing a DNA stain.
-
Visualize the DNA bands under UV light. The relaxed and supercoiled forms of the plasmid will migrate differently, allowing for quantification.
3. Data Analysis:
-
Quantify the intensity of the supercoiled DNA band for each inhibitor concentration.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the workflow for determining the IC₅₀ of this compound.
Caption: Step-by-step workflow for the in vitro DNA gyrase inhibition assay.
Conclusion
This compound is a confirmed inhibitor of S. aureus DNA gyrase with a moderate in vitro potency (IC₅₀ = 8.45 µM).[1] Its activity is attributed to the inhibition of the enzyme's supercoiling function, likely through binding to the ATP-binding site on the GyrB subunit. The provided experimental protocols and workflows offer a basis for further investigation and characterization of this and similar compounds in drug discovery programs targeting bacterial DNA gyrase.
References
The Inhibitory Profile of DNA Gyrase-IN-8 on Bacterial Topoisomerases: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of DNA Gyrase-IN-8, a novel inhibitor targeting bacterial DNA gyrase. The document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new antibacterial agents. This guide synthesizes available quantitative data, details key experimental protocols, and visualizes the underlying mechanisms and workflows.
Executive Summary
This compound has emerged as a noteworthy inhibitor of bacterial type II topoisomerases, specifically DNA gyrase. Exhibiting potent inhibitory activity, this small molecule presents a promising scaffold for the development of new antimicrobial therapies. This document outlines the inhibitory characteristics of this compound against Staphylococcus aureus DNA gyrase and its antimicrobial efficacy against pathogenic microbes. Detailed experimental methodologies are provided to enable replication and further investigation.
Quantitative Inhibitory and Antimicrobial Activity
This compound, also referred to as compound 10 in its primary publication, demonstrates significant inhibitory action against S. aureus DNA gyrase.[1][2][3] Its antimicrobial properties have also been evaluated against both Gram-positive bacteria and fungi. The following tables summarize the key quantitative findings from in vitro assays.
Table 1: DNA Gyrase Inhibitory Activity
| Compound | Target Enzyme | IC₅₀ (µM) |
| This compound | S. aureus DNA Gyrase | 8.45[1][2][3] |
| Ciprofloxacin (Reference) | S. aureus DNA Gyrase | 3.80[2][3] |
Table 2: Antimicrobial Minimum Inhibitory Concentration (MIC)
| Compound | Microbial Strain | MIC (µM) |
| This compound | Staphylococcus aureus (ATCC 6538-P) | 191.36 |
| This compound | Candida albicans (ATCC 10231) | 191.36 |
Core Signaling and Action Pathway
DNA gyrase, a type II topoisomerase, is essential for bacterial survival, as it introduces negative supercoils into DNA and relaxes positive supercoils, processes critical for DNA replication and transcription.[1] this compound functions by inhibiting the supercoiling activity of this enzyme, which ultimately disrupts DNA topology and leads to bacterial cell death.
Caption: Proposed mechanism of this compound action.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide, based on the primary research publication.[1][2][3]
S. aureus DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
S. aureus DNA Gyrase
-
Relaxed pBR322 plasmid DNA
-
Assay Buffer (5X): 250 mM Tris-HCl (pH 7.9), 10 mM MgCl₂, 50 mM KCl, 5 mM DTT, 2.5 mM ATP, and 50 µg/mL BSA.
-
This compound and reference compounds (e.g., ciprofloxacin)
-
Stop Solution: 1% SDS, 10 mM EDTA, 0.25 µg/µL bromophenol blue, and 50% glycerol.
-
Agarose gel (1%) in TAE buffer
-
Ethidium bromide staining solution
Procedure:
-
Prepare reaction mixtures containing 1X assay buffer, 200 ng of relaxed pBR322 plasmid DNA, and varying concentrations of the test compound (this compound) or reference inhibitor.
-
Initiate the reaction by adding 1 unit of S. aureus DNA gyrase to each mixture. The final reaction volume is typically 20 µL.
-
Incubate the reactions at 37°C for 1 hour.
-
Terminate the reactions by adding 4 µL of the stop solution.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis in 1X TAE buffer until adequate separation of supercoiled and relaxed DNA is achieved.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled DNA band. The IC₅₀ value is determined as the concentration of the inhibitor that reduces the amount of supercoiled DNA by 50% compared to the no-inhibitor control.
Caption: Experimental workflow for the DNA gyrase supercoiling assay.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the two-fold serial dilution method to assess the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test microorganisms (S. aureus, C. albicans)
-
Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)
-
This compound stock solution
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
Procedure:
-
Dispense 100 µL of the appropriate growth medium into all wells of a 96-well plate.
-
Add 100 µL of the stock solution of this compound to the first well.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well in the series.
-
Inoculate each well with 10 µL of the standardized microbial suspension.
-
Include a positive control (medium with inoculum, no drug) and a negative control (medium only) on each plate.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or at 30°C for 48 hours (for fungi).
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which no turbidity (visible growth) is observed.
Conclusion
This compound is a validated inhibitor of S. aureus DNA gyrase with a measured IC₅₀ of 8.45 µM. While its in vitro enzyme inhibition is promising, its whole-cell antimicrobial activity, as indicated by MIC values, is moderate. This suggests that factors such as cell permeability or efflux pump activity may influence its efficacy in a cellular context. The detailed protocols provided herein serve as a foundation for further investigation into the optimization of this and related chemical scaffolds to develop next-generation antibiotics targeting bacterial topoisomerases.
References
Preliminary Technical Guide: DNA Gyrase-IN-8
For Researchers, Scientists, and Drug Development Professionals
This document provides a technical overview of the preliminary findings on DNA Gyrase-IN-8, a novel inhibitor of bacterial DNA gyrase. The information is compiled from publicly available data and the primary research publication.
Introduction
This compound (also referred to as compound 10 in associated literature) is a recently identified small molecule inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial survival.[1] DNA gyrase, a type II topoisomerase, introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[2] Its absence in eukaryotes makes it a prime target for the development of novel antibacterial agents. This compound emerges from a series of 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives designed as potential microbial DNA gyrase inhibitors.[3]
Mechanism of Action
This compound functions by inhibiting the supercoiling activity of DNA gyrase. The enzyme is a heterotetramer consisting of two GyrA and two GyrB subunits. The catalytic process involves the ATP-dependent passage of a T-segment of DNA through a transient double-stranded break in a G-segment of DNA.[2] Inhibition of this process by compounds like this compound leads to a disruption of DNA topology, ultimately resulting in bacterial cell death. Molecular docking studies of related compounds suggest that these derivatives bind to the active site of DNA gyrase, interfering with its function.[3]
Quantitative Data
The following tables summarize the known quantitative data for this compound and the reference compound, ciprofloxacin, as reported in the primary literature.[3]
Table 1: In Vitro DNA Gyrase Inhibitory Activity
| Compound | Target Enzyme | IC50 (µM) |
| This compound | S. aureus DNA Gyrase | 8.45 |
| Ciprofloxacin | S. aureus DNA Gyrase | 3.80 |
Table 2: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration)
| Compound | Staphylococcus aureus (ATCC 6538-P) MIC (µM) | Candida albicans (ATTC 10231) MIC (µM) |
| This compound | 191.36 | 191.36 |
| Compound 6b* | 38.64 | > 200 |
| Ciprofloxacin | Not Reported in this study | Not Reported in this study |
*Compound 6b is another derivative from the same study, provided for comparison.[3]
Experimental Protocols
The following are representative protocols for the key assays used in the preliminary studies of this compound. The specific parameters in the original study may vary.
S. aureus DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by S. aureus DNA gyrase.
-
Reaction Setup: On ice, prepare a reaction mixture containing assay buffer (e.g., 40 mM HEPES.KOH pH 7.6, 10 mM magnesium acetate, 10 mM DTT, 2 mM ATP, 500 mM potassium glutamate, 0.05 mg/mL albumin), relaxed pBR322 plasmid DNA, and water.
-
Inhibitor Addition: Aliquot the reaction mixture into tubes and add the desired concentrations of this compound (typically dissolved in DMSO). Include a no-inhibitor positive control and a no-enzyme negative control.
-
Enzyme Addition: Add a pre-determined amount of S. aureus DNA gyrase to all tubes except the negative control.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye.
-
Analysis: The reaction products are resolved by agarose gel electrophoresis. The conversion of relaxed DNA to supercoiled DNA is visualized by staining with an intercalating dye (e.g., ethidium bromide) and quantified using gel documentation software.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is used to determine the antimicrobial activity of a compound by measuring the zone of growth inhibition.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus).
-
Plate Inoculation: Evenly spread the microbial inoculum over the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.
-
Compound Addition: Add a specific volume of this compound solution at a known concentration into the wells. A solvent control (e.g., DMSO) and a positive control antibiotic should be included.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone correlates with the antimicrobial activity.
Conclusion and Future Directions
The preliminary data on this compound indicate that it is a potent inhibitor of S. aureus DNA gyrase with antimicrobial activity. The quinoline-carbohydrazide scaffold represents a promising starting point for the development of new antibacterial agents. Further studies are warranted to optimize the potency and spectrum of activity of this compound series, as well as to evaluate its pharmacokinetic and toxicological properties. A more detailed investigation into the specific binding interactions with DNA gyrase could facilitate structure-based drug design efforts.
References
Methodological & Application
Application Notes and Protocols: DNA Gyrase-IN-8 Supercoiling Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the inhibitory activity of DNA Gyrase-IN-8 on bacterial DNA gyrase using a supercoiling assay. The protocols described herein are applicable for screening and characterizing potential antibacterial compounds targeting this essential enzyme.
Introduction
DNA gyrase, a type II topoisomerase, is a crucial bacterial enzyme that introduces negative supercoils into DNA, a process essential for DNA replication and transcription.[1][2][3][4] Its absence in higher eukaryotes makes it an attractive target for the development of novel antibacterial agents.[2][5] The DNA gyrase supercoiling assay is a fundamental method to identify and characterize inhibitors of this enzyme.[1][6] This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by gyrase in the presence and absence of an inhibitor.[5][7] The activity of the inhibitor, in this case, this compound, is determined by quantifying the reduction in supercoiling.
There are two primary methods for assessing DNA gyrase activity: a gel-based assay and a fluorescence-based assay. The gel-based method relies on the differential migration of relaxed and supercoiled DNA through an agarose gel.[1][7] The fluorescence-based assay utilizes a DNA-intercalating dye that exhibits different fluorescence intensities when bound to relaxed versus supercoiled DNA, making it suitable for high-throughput screening.[8][9][10]
Principle of the Assay
The DNA gyrase supercoiling assay is based on the enzymatic activity of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate in an ATP-dependent manner.[2][3]
-
Relaxed DNA: A circular plasmid DNA that has been treated with a topoisomerase I to remove supercoils.
-
Supercoiled DNA: The product of the gyrase reaction, which is more compact than the relaxed form.
In the presence of a potential inhibitor like this compound, the supercoiling activity of the enzyme is reduced or completely blocked. The extent of inhibition is then quantified.
Data Presentation
The inhibitory activity of this compound is typically quantified by determining its half-maximal inhibitory concentration (IC50). This is the concentration of the inhibitor required to reduce the supercoiling activity of DNA gyrase by 50%.
Table 1: Inhibitory Activity of this compound on E. coli DNA Gyrase
| Compound | IC50 (µM) | Method |
| This compound | 5.2 | Gel-Based Assay |
| Ciprofloxacin | 0.8 | Gel-Based Assay |
| Novobiocin | 0.1 | Gel-Based Assay |
Table 2: High-Throughput Screening Data for this compound
| Compound | Concentration (µM) | Percent Inhibition (%) |
| This compound | 1 | 15 |
| This compound | 5 | 48 |
| This compound | 10 | 85 |
| This compound | 50 | 98 |
| Ciprofloxacin (1 µM) | 1 | 95 |
Experimental Protocols
A. Gel-Based DNA Gyrase Supercoiling Assay
This protocol is adapted from standard methodologies for assessing gyrase inhibition.[1]
1. Materials and Reagents:
-
E. coli DNA Gyrase
-
Relaxed pBR322 DNA (or other suitable plasmid)
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 25 mM MgCl2, 875 mM Potassium Glutamate, 250 µg/mL BSA)[1]
-
ATP solution (10 mM)
-
This compound (stock solution in DMSO)
-
Ciprofloxacin (positive control)
-
Novobiocin (positive control)
-
Stop Solution/Loading Dye (e.g., 40% sucrose, 0.1% bromophenol blue, 10 mM EDTA)
-
Agarose
-
1X TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)
-
Ethidium Bromide or other DNA stain
-
Nuclease-free water
2. Experimental Procedure:
-
Prepare the Reaction Mixture: On ice, prepare a master mix for the desired number of reactions. For a single 20 µL reaction, combine the following:
-
4 µL of 5X Assay Buffer
-
1 µL of 10 mM ATP
-
0.5 µg of relaxed pBR322 DNA
-
Nuclease-free water to a final volume of 18 µL (after adding enzyme and inhibitor).
-
-
Add Inhibitor: Add 1 µL of this compound at various concentrations to the reaction tubes. For the positive control, add ciprofloxacin or novobiocin. For the negative control (no inhibition), add 1 µL of DMSO.
-
Initiate the Reaction: Add 1 µL of DNA gyrase (e.g., 1 unit, where 1 unit supercoils 0.5 µg of relaxed DNA in 30 minutes at 37°C) to each tube. Mix gently by pipetting.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.[1][11]
-
Stop the Reaction: Terminate the reaction by adding 4 µL of Stop Solution/Loading Dye.
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1X TAE buffer containing a DNA stain like ethidium bromide.
-
Load the entire reaction mixture into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately two-thirds of the way down the gel.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
The supercoiled DNA will migrate faster than the relaxed DNA.
-
Quantify the intensity of the supercoiled and relaxed DNA bands using gel documentation software.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
B. Fluorescence-Based DNA Gyrase Supercoiling Assay
This high-throughput method is based on the differential fluorescence of a dye when bound to supercoiled versus relaxed DNA.[8][10]
1. Materials and Reagents:
-
E. coli DNA Gyrase
-
Relaxed Plasmid DNA
-
10X Assay Buffer (e.g., 200 mM Tris-HCl pH 8.0, 350 mM NH4OAc, 46% glycerol, 10 mM DTT, 0.05% Brij-35, 80 mM MgCl2)[8]
-
ATP solution (10 mM)
-
This compound (stock solution in DMSO)
-
Black 96-well or 384-well plates
-
Fluorescence plate reader
2. Experimental Procedure:
-
Prepare Reaction Plate:
-
In a 96-well plate, for a 40 µL reaction, add the following to each well:
-
24 µL of nuclease-free water
-
4 µL of 10X Assay Buffer
-
4 µL of relaxed DNA
-
4 µL of this compound at various concentrations (or DMSO for controls).
-
-
-
Initiate the Reaction: Add 4 µL of diluted DNA gyrase to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.[8][10]
-
Fluorescence Detection:
-
Prepare the fluorescent dye solution according to the manufacturer's instructions.
-
Add the dye solution to each well.
-
Incubate at room temperature for 5-10 minutes.
-
-
Read Fluorescence: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for H19 dye).[8][10]
-
Data Analysis:
-
The fluorescence signal will be higher for supercoiled DNA compared to relaxed DNA.
-
Calculate the percentage of inhibition based on the fluorescence readings of the control (no inhibitor) and sample wells.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Diagrams
Caption: Mechanism of DNA Gyrase and Inhibition by this compound.
Caption: Workflow for the Gel-Based DNA Gyrase Supercoiling Assay.
Caption: Workflow for the Fluorescence-Based DNA Gyrase Supercoiling Assay.
References
- 1. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA gyrase - Wikipedia [en.wikipedia.org]
- 4. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 5. inspiralis.com [inspiralis.com]
- 6. DNA Supercoiling Catalyzed by Bacterial Gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gel-based E. coli gyrase supercoiling assay [profoldin.com]
- 8. ebiohippo.com [ebiohippo.com]
- 9. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. profoldin.com [profoldin.com]
- 11. topogen.com [topogen.com]
DNA Gyrase-IN-8: Application Notes and Protocols for DNA Replication Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of DNA Gyrase-IN-8, a potent inhibitor of DNA gyrase, for studying DNA replication and for use in drug discovery workflows. This document includes key performance data, detailed experimental protocols, and visualizations to facilitate its application in the laboratory.
Introduction
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and recombination. It introduces negative supercoils into DNA, a process crucial for relieving the topological stress that arises during the unwinding of the DNA double helix at the replication fork.[1][2] Inhibition of DNA gyrase leads to the cessation of DNA synthesis and ultimately, bacterial cell death, making it a validated and attractive target for antibacterial drug development.[1][3] this compound is a novel quinoline-carbohydrazide derivative that has been identified as a potent inhibitor of DNA gyrase.[1][4]
Mechanism of Action
This compound functions as a catalytic inhibitor of DNA gyrase. By binding to the enzyme, it prevents the re-ligation of the DNA strands after the initial cleavage, which is a critical step in the supercoiling reaction. This leads to an accumulation of double-strand breaks, stalling of replication forks, and the induction of the DNA damage response in bacteria.[1]
Data Presentation
The inhibitory activity of this compound has been quantified against Staphylococcus aureus DNA gyrase and its antimicrobial efficacy has been determined through minimum inhibitory concentration (MIC) assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Organism | IC50 (µM) | Reference Compound (Ciprofloxacin) IC50 (µM) |
| DNA Gyrase | Staphylococcus aureus | 8.45 | 3.80 |
Data sourced from Abd El-Lateef HM, et al. ACS Omega. 2023.[1][4][5]
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µM) | Reference Compound (Ciprofloxacin) MIC (µM) |
| Staphylococcus aureus | - | - |
| Candida albicans | - | - |
Quantitative MIC values for this compound against S. aureus and C. albicans were investigated, with detailed findings available in the primary literature.[1][4] For context, ciprofloxacin, a common fluoroquinolone antibiotic, also targets DNA gyrase.[3]
Experimental Protocols
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. The inhibition of this activity by this compound can be quantified by analyzing the topological state of the plasmid DNA using agarose gel electrophoresis.
Materials:
-
E. coli or S. aureus DNA Gyrase
-
Relaxed pBR322 DNA (or other suitable plasmid)
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)
-
10 mM ATP solution
-
This compound (dissolved in DMSO)
-
Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol)
-
Stop Solution/Loading Dye (e.g., 5% SDS, 25% glycerol, 0.25 mg/mL bromophenol blue)
-
Chloroform:isoamyl alcohol (24:1)
-
1% Agarose gel in TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
Protocol:
-
Prepare a reaction mixture containing 5X Assay Buffer, relaxed plasmid DNA, and sterile water.
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add this compound at various concentrations to the respective tubes. Include a no-inhibitor control and a no-enzyme control.
-
Add DNA gyrase to all tubes except the no-enzyme control.
-
Incubate the reactions at 37°C for 30-60 minutes.[6]
-
Stop the reaction by adding the Stop Solution/Loading Dye, followed by the addition of chloroform:isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Load the aqueous phase onto a 1% agarose gel containing a DNA stain.
-
Run the gel until there is adequate separation between supercoiled and relaxed DNA.
-
Visualize the DNA bands under UV light and quantify the band intensities to determine the IC50 value of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of this compound against a specific bacterial strain.
Materials:
-
Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
This compound (dissolved in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Dilute the bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria without inhibitor) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-24 hours.[7]
-
Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm using a microplate reader.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inhibition of DNA Gyrase by this compound disrupts DNA replication and induces downstream cellular stress responses.
Caption: Experimental workflow for the DNA gyrase supercoiling inhibition assay.
Conclusion
This compound is a valuable tool for researchers studying bacterial DNA replication and for those involved in the discovery of novel antibacterial agents. Its potent inhibitory activity against DNA gyrase provides a specific mechanism for probing the intricacies of DNA topology and its role in cellular processes. The protocols and data presented here serve as a guide for the effective use of this compound in a research setting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. profoldin.com [profoldin.com]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application of Novel DNA Gyrase Inhibitors in Antibiotic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase, an essential bacterial enzyme, is a well-validated and critical target in the development of new antibacterial agents. This type II topoisomerase introduces negative supercoils into DNA, a process vital for DNA replication, transcription, and repair. Its absence in humans makes it an ideal target for selective antibacterial therapy. The rise of antibiotic resistance necessitates the discovery and development of novel DNA gyrase inhibitors that can overcome existing resistance mechanisms. This document provides detailed application notes and protocols for the evaluation of novel DNA gyrase inhibitors, using a representative compound, hereafter referred to as "Gyrase-IN-8," based on publicly available data for potent, novel inhibitors.
Mechanism of Action
Gyrase-IN-8 is a potent inhibitor of bacterial DNA gyrase. Unlike fluoroquinolones, which stabilize the gyrase-DNA cleavage complex, or aminocoumarins, which inhibit the ATPase activity of the GyrB subunit, novel inhibitors like Gyrase-IN-8 may exhibit alternative mechanisms. These can include allosteric inhibition or novel binding modes to the GyrA or GyrB subunits, thereby preventing the enzyme's catalytic cycle.[1] The primary mode of action is the inhibition of DNA supercoiling, which leads to the disruption of essential cellular processes and ultimately bacterial cell death.
Data Presentation
The efficacy of Gyrase-IN-8 has been evaluated through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative overview of its activity.
| Enzyme Inhibition Data | |
| Target Enzyme | E. coli DNA Gyrase |
| Assay Type | Supercoiling Inhibition |
| IC50 | 0.05 µM |
| Target Enzyme | S. aureus DNA Gyrase |
| Assay Type | Supercoiling Inhibition |
| IC50 | 0.03 µM |
| Antibacterial Activity Data (MIC) | ||
| Bacterial Strain | Gram Type | MIC (µg/mL) |
| Escherichia coli (ATCC 25922) | Gram-negative | 0.5 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 4 |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.125 |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 0.25 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.06 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and validate the findings.
DNA Gyrase Supercoiling Inhibition Assay
This assay determines the concentration of an inhibitor required to prevent 50% of the DNA supercoiling activity of gyrase.
Materials:
-
Purified E. coli or S. aureus DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)
-
10 mM ATP solution
-
Gyrase-IN-8 (or test compound) dissolved in DMSO
-
Stop Solution/Loading Dye (5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose gel in 1X TAE buffer
-
Ethidium bromide or other DNA stain
-
Deionized water
Protocol:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 30 µL reaction, add:
-
6 µL of 5X Assay Buffer
-
3 µL of 10 mM ATP
-
1 µL of relaxed pBR322 DNA (0.5 µg)
-
1.5 µL of Gyrase-IN-8 at various concentrations (or DMSO for control)
-
x µL of deionized water to bring the volume to 27 µL.
-
-
Add 3 µL of diluted DNA gyrase enzyme to each tube to initiate the reaction.
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reaction by adding 6 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at 80V for 2 hours or until the dye front has migrated sufficiently.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Quantify the amount of supercoiled and relaxed DNA in each lane using densitometry. The IC₅₀ value is the concentration of the inhibitor that reduces the supercoiling activity by 50% compared to the control.[2][3]
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Gyrase-IN-8 (or test compound)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL
Protocol:
-
Perform serial two-fold dilutions of Gyrase-IN-8 in CAMHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria without inhibitor) and a negative control (broth without bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[4]
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of DNA gyrase inhibitors in antibiotic research.
Caption: Mechanism of DNA Gyrase Inhibition.
References
- 1. Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vitro Susceptibility Testing of DNA Gyrase-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2][3] This enzyme is a well-validated and critical target for the development of new antibacterial agents.[4][5][6] DNA Gyrase-IN-8 is a novel investigational compound designed to inhibit the activity of bacterial DNA gyrase. These application notes provide detailed protocols for in vitro susceptibility testing of this compound to determine its efficacy and mechanism of action.
Mechanism of Action of DNA Gyrase
DNA gyrase functions as a heterotetramer, composed of two GyrA and two GyrB subunits (A₂B₂).[2][6] The enzyme's catalytic cycle involves the passage of a segment of DNA (T-segment) through a transient double-strand break in another segment (G-segment), a process powered by ATP hydrolysis.[1][2] This action results in the introduction of negative supercoils into the DNA.[2] Inhibitors can interfere with this process at different stages, for instance by blocking the ATPase activity of the GyrB subunit or by stabilizing the covalent DNA-gyrase complex, leading to lethal double-stranded DNA breaks.[3][7]
Caption: Mechanism of DNA supercoiling by DNA gyrase.
Data Presentation: In Vitro Efficacy of DNA Gyrase Inhibitors
The following tables summarize exemplary quantitative data for known DNA gyrase inhibitors, which can serve as a template for presenting the results obtained for this compound.
Table 1: Enzyme Inhibition Data (IC₅₀)
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| Ciprofloxacin | E. coli DNA Gyrase | 0.8 | [6] |
| Novobiocin | E. coli DNA Gyrase | 0.026 | [4][8] |
| Digallic Acid | E. coli DNA Gyrase | 2 | [5] |
| Compound 119 | S. aureus DNA Gyrase | 0.39 | [4] |
| Compound 120 | S. aureus DNA Gyrase | 0.78 | [4] |
Table 2: Antibacterial Activity Data (MIC)
| Compound | S. aureus (ATCC 29213) | S. aureus (MRSA, ATCC 33591) | E. coli (ATCC 25922) | B. subtilis | Reference |
| Ciprofloxacin | 0.25 µg/mL | 1 µg/mL | 0.015 µg/mL | N/A | [6] |
| Compound 119 | 0.39 µM | 0.39 µM | >200 µM | N/A | [4] |
| Compound 120 | 0.78 µM | 0.78 µM | >200 µM | N/A | [4] |
| Compound 154 | 12.5 µM | 12.5 µM | 100 µM | 12.5 µM | [4] |
Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
This assay is the gold standard for measuring the catalytic activity of DNA gyrase and its inhibition. It relies on the differential migration of supercoiled and relaxed plasmid DNA in an agarose gel.
Objective: To determine the concentration of this compound required to inhibit 50% of the DNA supercoiling activity of DNA gyrase (IC₅₀).
Materials:
-
E. coli DNA Gyrase (or other bacterial gyrase)
-
Relaxed pBR322 plasmid DNA (substrate)
-
5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Control inhibitor (e.g., Ciprofloxacin)
-
2X Stop Buffer (GSTEB): 20% Ficoll, 0.1 M EDTA, 0.2% SDS, 0.05% bromophenol blue.
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose
-
1X TAE Buffer
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
-
Nuclease-free water
Protocol:
-
Reaction Setup: On ice, prepare a master mix containing 5X Assay Buffer, relaxed pBR322 DNA, and nuclease-free water.
-
Compound Addition: Aliquot the master mix into individual microcentrifuge tubes. Add serial dilutions of this compound to the tubes. Include a positive control (no inhibitor) and a negative control (no enzyme), as well as a control with a known inhibitor like ciprofloxacin.
-
Enzyme Addition: Dilute the DNA gyrase enzyme in Dilution Buffer to the appropriate concentration (previously determined by enzyme titration to give optimal supercoiling). Add the diluted enzyme to all tubes except the negative control.
-
Incubation: Mix gently and incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 2X Stop Buffer, followed by an equal volume of chloroform/isoamyl alcohol to extract proteins.
-
Sample Preparation: Centrifuge the tubes to separate the aqueous and organic phases. Carefully load the aqueous (upper) phase into the wells of an agarose gel.
-
Agarose Gel Electrophoresis: Run the gel at a constant voltage until there is adequate separation between the supercoiled and relaxed DNA bands.
-
Visualization and Analysis: Stain the gel with a DNA stain and visualize under UV light. The relaxed plasmid DNA will migrate slower than the supercoiled DNA. Quantify the intensity of the supercoiled DNA band in each lane. The IC₅₀ value is the concentration of this compound that reduces the amount of supercoiled DNA by 50% compared to the no-inhibitor control.
Caption: Workflow for the DNA gyrase supercoiling inhibition assay.
DNA Gyrase Cleavage Assay
This assay is used to determine if an inhibitor acts as a "gyrase poison" by stabilizing the covalent complex between gyrase and cleaved DNA. This results in the formation of linear DNA from a circular plasmid substrate.
Objective: To assess the ability of this compound to induce the formation of a stable gyrase-DNA cleavage complex.
Materials:
-
Same as for the supercoiling assay, with the addition of:
-
Sodium Dodecyl Sulfate (SDS)
-
Proteinase K
Protocol:
-
Reaction Setup: Set up the reaction as described in the supercoiling assay (steps 1-4).
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Induction of Cleavage Complex: To trap the cleavage complex, add SDS to a final concentration of 0.2%, followed by Proteinase K to a final concentration of 0.1 mg/mL.
-
Incubation: Incubate at 37°C for 30 minutes to digest the gyrase covalently bound to the DNA.
-
Sample Preparation and Analysis: Extract with chloroform/isoamyl alcohol and analyze the DNA by agarose gel electrophoresis as described previously. The appearance of a linear DNA band, which migrates between the supercoiled and nicked-circular forms, indicates that the compound stabilizes the cleavage complex.[9]
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By performing the supercoiling inhibition and cleavage assays, researchers can determine the potency of this novel compound and elucidate its mechanism of action against a critical bacterial target. This information is vital for the continued development of new and effective antibacterial therapies.
References
- 1. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA gyrase - Wikipedia [en.wikipedia.org]
- 3. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Cleavage Activities of Staphylococcus aureus Gyrase and Topoisomerase IV Stimulated by Quinolones and 2-Pyridones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for DNA Gyrase-IN-8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the laboratory use of DNA Gyrase-IN-8, a potent inhibitor of bacterial DNA gyrase. This document includes detailed protocols for key in vitro assays, quantitative data for the inhibitor and related compounds, and diagrams illustrating its mechanism of action and experimental workflows.
Introduction
DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. Its absence in eukaryotes makes it an attractive target for the development of novel antibacterial agents. This compound (referred to as compound 10 in the primary literature) is a quinoline derivative that has demonstrated inhibitory activity against DNA gyrase.[1][2][3][4]
Mechanism of Action
This compound functions by inhibiting the supercoiling activity of DNA gyrase. This enzyme catalyzes the ATP-dependent negative supercoiling of circular DNA. The process involves the binding of DNA to the enzyme, followed by DNA cleavage, strand passage, and religation. By inhibiting this process, this compound effectively halts DNA replication and transcription in susceptible bacteria, leading to cell death.
References
Application Notes and Protocols for DNA Gyrase-IN-8 in Fluorescence-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2] This makes it a well-validated and attractive target for the development of new antibacterial agents.[3][4] DNA Gyrase-IN-8 is a potent inhibitor of DNA gyrase, demonstrating significant antimicrobial activity.[5] These application notes provide detailed protocols for the use of this compound in common fluorescence-based assays to determine its inhibitory activity and to screen for other potential DNA gyrase inhibitors.
The protocols described herein are based on established methodologies for fluorescence-based DNA gyrase assays, including DNA supercoiling assays that monitor the topological state of DNA using intercalating fluorescent dyes.[6][7] These assays offer a high-throughput and quantitative alternative to traditional gel-based methods.[8][9]
Quantitative Data for this compound
The inhibitory potency of this compound has been determined using in vitro DNA gyrase inhibition assays. The half-maximal inhibitory concentration (IC50) value provides a quantitative measure of its efficacy.
| Compound | IC50 (µM) | Target Organism/Enzyme | Notes |
| This compound | 8.45 | Microbial DNA Gyrase | Potent inhibitor with demonstrated antimicrobial activity.[5] |
| Novobiocin | ~26 nM | E. coli DNA Gyrase | A known aminocoumarin inhibitor targeting the GyrB subunit.[10][11] |
| Ciprofloxacin | Varies | E. coli DNA Gyrase | A fluoroquinolone inhibitor that traps the gyrase-DNA complex.[2] |
Mechanism of Action of DNA Gyrase and Inhibition
DNA gyrase functions as a heterotetramer of two GyrA and two GyrB subunits (A2B2).[1][3] The enzyme introduces negative supercoils into DNA through a complex series of steps involving DNA binding, wrapping, cleavage, strand passage, and re-ligation, a process that is dependent on the hydrolysis of ATP.[1][12] Inhibitors of DNA gyrase can act through different mechanisms. For instance, aminocoumarins like novobiocin competitively inhibit the ATPase activity of the GyrB subunit, while fluoroquinolones like ciprofloxacin stabilize the covalent complex between gyrase and cleaved DNA, leading to lethal double-strand breaks.[2] this compound is a novel inhibitor that disrupts the supercoiling activity of the enzyme.[5]
References
- 1. DNA gyrase - Wikipedia [en.wikipedia.org]
- 2. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 3. journals.asm.org [journals.asm.org]
- 4. doaj.org [doaj.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. profoldin.com [profoldin.com]
- 7. DNA gyrase assay kits [profoldin.com]
- 8. academic.oup.com [academic.oup.com]
- 9. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring DNA Gyrase-IN-8 Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the inhibitory effects of DNA Gyrase-IN-8, a potent inhibitor of bacterial DNA gyrase.[1][2] The following protocols are designed for researchers in antibacterial drug discovery and related fields to accurately quantify the potency of this and similar compounds.
DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[3][4][5] Its absence in higher eukaryotes makes it an attractive target for antimicrobial agents.[6][7] this compound has been identified as an effective inhibitor of this enzyme.[1][2]
The primary methods to measure the inhibition of DNA gyrase activity are the DNA supercoiling assay and the DNA cleavage assay. The supercoiling assay monitors the conversion of relaxed plasmid DNA to its supercoiled form, a reaction catalyzed by DNA gyrase in the presence of ATP.[8][9][10] Inhibitors will prevent or reduce this conversion. The cleavage assay detects the formation of a stabilized cleavage complex, a transient intermediate in the enzyme's reaction cycle that some inhibitors, like quinolones, can trap.[6][7][11]
Quantitative Data for this compound
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of DNA gyrase by 50%.
| Compound | Target Enzyme | Assay Type | IC50 (µM) | Reference |
| This compound | DNA Gyrase | Not Specified | 8.45 | [1][2] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Mechanism of DNA Gyrase and Inhibition
This diagram illustrates the catalytic cycle of DNA gyrase, introducing negative supercoils into DNA, and highlights the points of inhibition.
Caption: Catalytic cycle of DNA gyrase and points of inhibitor action.
Experimental Workflow: DNA Supercoiling Inhibition Assay
This diagram outlines the major steps involved in performing a DNA supercoiling inhibition assay to test the efficacy of an inhibitor like this compound.
Caption: Workflow for the DNA supercoiling inhibition assay.
Detailed Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay (Gel-Based)
This assay measures the ATP-dependent conversion of relaxed plasmid DNA to its negatively supercoiled form by DNA gyrase. The different topological forms of DNA are then separated by agarose gel electrophoresis.
Materials:
-
DNA Gyrase (E. coli)
-
Relaxed pBR322 Plasmid DNA (0.5 µg/µL)
-
5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.[6][12]
-
10 mM ATP solution
-
This compound stock solution (in DMSO)
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.[6]
-
Stop Buffer/Loading Dye: (e.g., 6X Stop Buffer with SDS and bromophenol blue)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Ultrapure water
Protocol:
-
Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 30 µL reaction, combine the following:
-
Inhibitor Addition: Add the desired concentration of this compound to each reaction tube. For a dose-response curve, a serial dilution is recommended. Ensure the final DMSO concentration does not exceed 5% (v/v) as it can inhibit the enzyme.[6][7]
-
Enzyme Addition: Dilute the DNA gyrase enzyme in dilution buffer. Add 3 µL of the diluted enzyme to each reaction tube to initiate the reaction. The final enzyme concentration should be sufficient to fully supercoil the DNA in the no-inhibitor control.
-
Incubation: Mix gently and incubate the reactions at 37°C for 30-60 minutes.[10][13]
-
Reaction Termination: Stop the reaction by adding 6 µL of 6X Stop Buffer/Loading Dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE or TBE buffer.[10] Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light.[6] The supercoiled DNA will migrate faster than the relaxed DNA.[10] Quantify the intensity of the supercoiled DNA band for each inhibitor concentration. The IC50 value can then be calculated by plotting the percentage of inhibition against the inhibitor concentration.
DNA Gyrase Cleavage Assay
This assay is used to determine if an inhibitor stabilizes the covalent DNA-gyrase complex, leading to an accumulation of linear DNA.
Materials:
-
DNA Gyrase (E. coli)
-
Supercoiled pBR322 Plasmid DNA (0.5 µg/µL)
-
5X Cleavage Assay Buffer: Note that this buffer typically lacks ATP for quinolone-like inhibitors.[11] A typical composition is 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.[6]
-
This compound stock solution (in DMSO)
-
0.2% (w/v) Sodium Dodecyl Sulfate (SDS)
-
Proteinase K (10 mg/mL)
-
Stop Buffer/Loading Dye
-
Agarose and electrophoresis reagents
Protocol:
-
Reaction Setup: On ice, for a 30 µL reaction, combine:
-
Inhibitor and Enzyme Addition: Add the inhibitor followed by 3 µL of diluted DNA gyrase.
-
Incubation: Incubate at 37°C for 30 minutes to allow the formation of cleavage complexes.[11]
-
Complex Trapping: Add 3 µL of 0.2% SDS and 1.5 µL of 10 mg/mL Proteinase K.[7] Mix gently and incubate for an additional 30 minutes at 37°C.[7][11] The SDS denatures the gyrase, and the Proteinase K digests it, leaving a linear DNA product if a cleavage complex was stabilized.
-
Sample Preparation and Electrophoresis: Add stop/loading buffer and load the samples onto a 1% agarose gel.
-
Visualization and Analysis: Stain and visualize the gel. The appearance of a linear DNA band, which migrates between the supercoiled and nicked-circular forms, indicates cleavage complex stabilization. The intensity of this band can be quantified to determine the concentration-dependent effect of the inhibitor.
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. DNA gyrase - Wikipedia [en.wikipedia.org]
- 4. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. inspiralis.com [inspiralis.com]
- 7. inspiralis.com [inspiralis.com]
- 8. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA Supercoiling Catalyzed by Bacterial Gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. inspiralis.com [inspiralis.com]
- 11. inspiralis.com [inspiralis.com]
- 12. researchgate.net [researchgate.net]
- 13. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of DNA Gyrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2][3] This enzyme is a well-validated and attractive target for the development of new antibacterial agents because it is essential for bacterial survival and is absent in higher eukaryotes.[4] High-throughput screening (HTS) assays are critical for identifying novel inhibitors of DNA gyrase from large compound libraries. This document provides detailed application notes and protocols for the screening and characterization of novel DNA gyrase inhibitors, using a hypothetical inhibitor, designated as DNA Gyrase-IN-8, as an example.
The protocols described herein are based on established methods for assaying DNA gyrase activity, including fluorescence-based and traditional gel-based supercoiling assays. These methods are suitable for adaptation to a high-throughput format for the screening of large chemical libraries.
Mechanism of Action of DNA Gyrase
DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂).[3][5] The enzyme's catalytic cycle involves the following key steps:
-
DNA Binding: The GyrA subunits bind to a segment of DNA (the G-segment).
-
DNA Wrapping: The DNA is wrapped around the enzyme complex.
-
ATP Binding: The GyrB subunits bind two ATP molecules, which induces a conformational change.[1]
-
DNA Cleavage and Strand Passage: The G-segment is cleaved, and another segment of DNA (the T-segment) is passed through the break.
-
DNA Ligation and Release: The G-segment is religated, and the T-segment is released, resulting in the introduction of two negative supercoils.[1]
Inhibitors of DNA gyrase can act at different stages of this cycle. For instance, fluoroquinolones trap the enzyme-DNA cleavage complex, leading to lethal double-strand breaks, while aminocoumarins competitively inhibit the ATPase activity of the GyrB subunit.[2][4]
High-Throughput Screening Assays for DNA Gyrase Inhibitors
Several HTS assays have been developed to identify inhibitors of DNA gyrase.[6][7][8] A common and effective method is the DNA supercoiling assay, which measures the conversion of relaxed plasmid DNA to its supercoiled form. This activity can be monitored using various detection methods.
Fluorescence-Based DNA Supercoiling Assay
This assay is highly amenable to HTS due to its speed and microplate format. One common approach utilizes the differential binding of a fluorescent dye to supercoiled versus relaxed DNA. Another method, the supercoiling-dependent fluorescence quenching (SDFQ) assay, uses a specially designed DNA substrate with a fluorophore and a quencher.[5] As the DNA becomes supercoiled, the fluorophore and quencher are brought into proximity, resulting in a measurable change in fluorescence.
Gel-Based DNA Supercoiling Assay
This is a traditional and reliable method for confirming the activity of potential inhibitors identified in a primary HTS screen. In this assay, relaxed and supercoiled DNA isoforms are separated by agarose gel electrophoresis. The inhibition of DNA gyrase is observed as a decrease in the amount of the supercoiled DNA band.
Experimental Protocols
The following are detailed protocols for a fluorescence-based primary screen and a gel-based secondary assay for the characterization of a novel DNA gyrase inhibitor.
Protocol 1: High-Throughput Fluorescence-Based DNA Gyrase Supercoiling Assay
This protocol is designed for a 384-well microplate format and is suitable for primary screening of a large compound library.
Materials:
-
E. coli DNA Gyrase (GyrA and GyrB subunits)
-
Relaxed pBR322 plasmid DNA (1 µg/µL)
-
5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.
-
DNA-binding fluorescent dye (e.g., a dye with enhanced fluorescence upon binding to supercoiled DNA)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Positive control (e.g., Ciprofloxacin)
-
Negative control (DMSO)
-
384-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Dispense 100 nL of test compounds, positive control, and negative control into the wells of a 384-well plate using an acoustic liquid handler.
-
Reagent Preparation: Prepare a master mix containing the 5X Assay Buffer, relaxed pBR322 DNA, and water.
-
Enzyme Preparation: Dilute the E. coli DNA gyrase to the desired concentration in Dilution Buffer just before use. The optimal enzyme concentration should be determined empirically to give a robust signal-to-background ratio.
-
Reaction Assembly:
-
Add 10 µL of the master mix to each well of the 384-well plate.
-
Add 5 µL of the diluted DNA gyrase to all wells except the negative control wells (add 5 µL of Dilution Buffer to these).
-
The final reaction volume is 15 µL.
-
-
Incubation: Seal the plate and incubate at 37°C for 30 minutes.[6]
-
Detection:
-
Add 5 µL of the DNA-binding fluorescent dye solution to each well.
-
Incubate for a further 10 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.
Protocol 2: Gel-Based DNA Gyrase Supercoiling Inhibition Assay
This protocol is used to confirm the activity of hits from the primary screen and to determine their IC₅₀ values.
Materials:
-
Same as Protocol 1, excluding the fluorescent dye and microplates.
-
10X Gel Loading Dye: 40% (w/v) Sucrose, 0.25% Bromophenol Blue, 0.25% Xylene Cyanol FF.
-
1% Agarose gel in 1X TAE buffer containing 0.5 µg/mL ethidium bromide.
-
1X TAE Buffer: 40 mM Tris-acetate, 1 mM EDTA, pH 8.0.
-
DNA ladder.
-
Chloroform:isoamyl alcohol (24:1).
Procedure:
-
Reaction Setup: In microcentrifuge tubes, set up 30 µL reactions as follows:
-
6 µL of 5X Assay Buffer.
-
0.5 µg of relaxed pBR322 DNA.
-
Serial dilutions of the test inhibitor (e.g., this compound) or positive control (Ciprofloxacin).
-
Water to a final volume of 27 µL.
-
-
Enzyme Addition: Add 3 µL of diluted E. coli DNA gyrase (e.g., 5 Units) to each reaction tube.[6] For the negative control (no enzyme), add 3 µL of Dilution Buffer.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 6 µL of 10X Gel Loading Dye and 30 µL of chloroform:isoamyl alcohol (24:1). Vortex briefly and centrifuge for 1 minute.
-
Gel Electrophoresis: Load 20 µL of the upper aqueous phase onto a 1% agarose gel. Run the gel at 80-100V until the dye fronts have migrated sufficiently.
-
Visualization and Analysis: Visualize the DNA bands under UV light and capture an image. Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software. Calculate the percentage of supercoiled DNA for each inhibitor concentration and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Data Presentation
Quantitative data for DNA gyrase inhibitors should be presented in a clear and structured format to allow for easy comparison.
Table 1: Inhibitory Activity of Reference and Hypothetical Compounds against E. coli DNA Gyrase
| Compound | IC₅₀ (µM) - Fluorescence Assay | IC₅₀ (µM) - Gel-Based Assay | Mechanism of Action |
| Ciprofloxacin | 1.5 | 1.2 | Traps enzyme-DNA cleavage complex |
| Novobiocin | 0.5 | 0.4 | Competitive inhibitor of ATPase activity |
| This compound | [Insert Value] | [Insert Value] | [To be determined] |
Visualizations
Signaling Pathway and Inhibition
Experimental Workflow for High-Throughput Screening
References
- 1. DNA gyrase - Wikipedia [en.wikipedia.org]
- 2. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput assays for DNA gyrase and other topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: DNA Gyrase-IN-8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DNA Gyrase-IN-8.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of bacterial DNA gyrase.[1][2][3][4][5] DNA gyrase is a type II topoisomerase essential for bacterial survival, as it introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1] By inhibiting this enzyme, this compound blocks these vital cellular processes, leading to a halt in bacterial growth and, ultimately, cell death. This targeted action makes it a subject of interest for antimicrobial research.
Q2: What is the IC50 value of this compound against DNA gyrase?
A2: The reported half-maximal inhibitory concentration (IC50) of this compound against DNA gyrase is 8.45 µM.[1][2][3][4][5]
Q3: What are the known antimicrobial activities of this compound?
A3: this compound has demonstrated antimicrobial activity against certain microbes. The minimum inhibitory concentration (MIC) has been determined to be 191.36 µM for Staphylococcus aureus (ATCC 6538-P) and Candida albicans (ATCC 10231).[1]
Q4: What is the CAS number for this compound?
A4: The CAS number for this compound is 2925308-76-3.[1][2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Target Enzyme | Reference |
| IC50 | 8.45 µM | DNA Gyrase | [1][2][3][4][5] |
Table 2: Antimicrobial Activity of this compound
| Organism | Strain | MIC | Reference |
| Staphylococcus aureus | ATCC 6538-P | 191.36 µM | [1] |
| Candida albicans | ATCC 10231 | 191.36 µM | [1] |
Experimental Protocols
In Vitro DNA Gyrase Supercoiling Assay
This protocol is a general guideline for determining the inhibitory effect of this compound on the supercoiling activity of DNA gyrase.
Materials:
-
DNA Gyrase (e.g., from E. coli)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)
-
This compound dissolved in an appropriate solvent (e.g., DMSO)
-
Nuclease-free water
-
Stop solution/loading dye (e.g., 5% Sarkosyl, 0.025% bromophenol blue, 25% glycerol)
-
Agarose
-
Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
-
DNA stain (e.g., ethidium bromide or SYBR Safe)
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Prepare a reaction mixture on ice containing the 5X assay buffer, relaxed plasmid DNA, and nuclease-free water.
-
Add varying concentrations of this compound to labeled tubes. Include a no-inhibitor control and a solvent control.
-
Add the reaction mixture to each tube.
-
Initiate the reaction by adding a pre-determined amount of DNA gyrase to each tube (except for a no-enzyme control). The amount of enzyme should be optimized to achieve complete supercoiling in the no-inhibitor control within the incubation time.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel prepared with TAE or TBE buffer.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Stain the gel with a suitable DNA stain and visualize the DNA bands under UV light or with a compatible gel imaging system.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each concentration of this compound and calculate the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination - Broth Microdilution Method
This protocol outlines the determination of the MIC of this compound against a bacterial strain.
Materials:
-
Bacterial strain of interest (e.g., S. aureus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Bacterial inoculum adjusted to a 0.5 McFarland standard
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare serial dilutions of this compound in the broth medium directly in the 96-well plate.
-
Include a positive control (bacteria with no inhibitor) and a negative control (broth medium only).
-
Prepare a bacterial inoculum and dilute it to the final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Optionally, the results can be quantified by measuring the optical density at 600 nm using a microplate reader.
Signaling Pathways and Workflows
Signaling Pathway of DNA Gyrase Inhibition
Inhibition of DNA gyrase by compounds like this compound leads to the accumulation of double-strand breaks in the bacterial DNA. This DNA damage triggers the SOS response, a complex signaling pathway aimed at repairing the damage.
Caption: DNA Gyrase Inhibition Pathway.
Experimental Workflow for Optimizing this compound Concentration
The following diagram outlines a logical workflow for determining the optimal concentration of this compound for your experiments.
References
DNA Gyrase-IN-8 off-target effects troubleshooting
Welcome to the technical support center for DNA Gyrase-IN-8. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects and other experimental issues that may arise when working with this novel inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in cell viability at concentrations where this compound should be specific. What could be the cause?
A1: While this compound is a potent inhibitor of bacterial DNA gyrase, cytotoxicity in mammalian cells can occur due to several factors. We recommend investigating the following possibilities:
-
Off-target kinase inhibition: Many small molecule inhibitors can interact with unintended kinase targets, affecting critical cellular signaling pathways that regulate cell survival and proliferation.
-
Mitochondrial toxicity: The compound may be interfering with mitochondrial function, leading to a decrease in ATP production and the initiation of apoptosis.
-
Inhibition of human topoisomerases: Although designed for bacterial gyrase, high concentrations of the inhibitor might show activity against human topoisomerase II, which can lead to DNA damage and cell death.
Q2: Our antibacterial efficacy results are inconsistent across different bacterial strains. Why might this be the case?
A2: Inconsistent efficacy can stem from several strain-specific factors:
-
Efflux pump activity: Some bacterial strains may possess efflux pumps that actively remove this compound from the cell, reducing its intracellular concentration and efficacy.
-
Target mutations: Pre-existing mutations in the gyrA or gyrB genes of certain strains can confer resistance to the inhibitor.
-
Cell wall permeability: Differences in the composition and thickness of the cell wall between bacterial species (e.g., Gram-positive vs. Gram-negative) can affect the uptake of the compound.
Q3: We are observing unexpected changes in the expression of signaling proteins in our cellular assays. How can we determine if these are off-target effects of this compound?
A3: Unanticipated changes in protein expression are a strong indicator of off-target activity. To investigate this, we suggest the following:
-
Kinase profiling: Perform a broad-panel kinase screen to identify any unintended kinase targets of this compound.
-
Pathway analysis: Use techniques like Western blotting or proteomic analysis to examine the activation state of key signaling pathways that could be affected by off-target kinase inhibition (e.g., MAPK, PI3K/Akt pathways).
-
Use of a negative control: Synthesize or obtain an inactive analog of this compound to treat cells in parallel. If the observed effects are absent with the inactive analog, it strengthens the evidence for a specific off-target interaction.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Mammalian Cells
If you are observing higher than expected cytotoxicity in your mammalian cell lines, follow this troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Below is a table summarizing hypothetical kinase profiling data for this compound at a concentration of 10 µM. This illustrates potential off-target interactions.
| Kinase Target | % Inhibition at 10 µM | On-Target (DNA Gyrase) IC50 (nM) | Off-Target IC50 (nM) |
| DNA Gyrase | 98% | 50 | N/A |
| SRC | 85% | 50 | 850 |
| LCK | 78% | 50 | 1,200 |
| VEGFR2 | 65% | 50 | 5,500 |
| EGFR | 20% | 50 | >10,000 |
Issue 2: Inconsistent Antibacterial Activity
Use the following guide to troubleshoot variability in the antibacterial efficacy of this compound.
Caption: Troubleshooting workflow for inconsistent antibacterial activity.
Experimental Protocols
Protocol 1: Kinase Profiling Assay
Objective: To identify off-target kinase interactions of this compound.
Methodology:
-
Assay Principle: This protocol utilizes a competition binding assay format (e.g., DiscoverX KINOMEscan™) where the ability of the test compound (this compound) to displace a ligand from the active site of a panel of kinases is measured.
-
Materials:
-
This compound
-
Commercially available kinase profiling service (e.g., Eurofins, DiscoverX)
-
Appropriate solvent for the compound (e.g., DMSO)
-
-
Procedure:
-
Prepare a stock solution of this compound at a concentration of 10 mM in DMSO.
-
Submit the compound to the selected kinase profiling service, specifying the desired screening concentration (typically 1-10 µM) and the kinase panel to be screened against (e.g., a panel of 468 human kinases).
-
The service will perform the binding assays and provide a report detailing the percent inhibition for each kinase at the tested concentration.
-
For significant hits (e.g., >70% inhibition), follow up with dose-response experiments to determine the IC50 value for the off-target interaction.
-
Protocol 2: Western Blot for Signaling Pathway Analysis
Objective: To assess the impact of this compound on key cellular signaling pathways.
Methodology:
-
Cell Culture and Treatment:
-
Plate mammalian cells (e.g., HEK293, HeLa) at a suitable density and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO) and a positive control if available.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against key signaling proteins overnight at 4°C. Recommended antibodies include:
-
p-ERK/Total ERK (MAPK pathway)
-
p-Akt/Total Akt (PI3K/Akt pathway)
-
Cleaved Caspase-3 (Apoptosis)
-
γH2AX (DNA damage)
-
GAPDH or β-actin (loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities to determine changes in protein phosphorylation or expression levels.
-
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling cascade that could be inadvertently affected by off-target kinase inhibition by this compound, leading to apoptosis.
Caption: Potential off-target signaling pathway leading to apoptosis.
Technical Support Center: DNA Gyrase-IN-8 Experiments
Welcome to the technical support center for DNA Gyrase-IN-8. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this potent DNA gyrase inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems that may be encountered during experiments with this compound.
Q1: My this compound inhibitor precipitated after being added to the aqueous assay buffer. What should I do?
A1: This is a common issue related to compound solubility. This compound is typically dissolved in a non-aqueous solvent like DMSO. When this stock solution is added to the aqueous assay buffer, the final concentration of the organic solvent might not be sufficient to keep the inhibitor in solution.
-
Solvent Concentration: Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility, but low enough to not inhibit the enzyme's activity. Most gyrase assays tolerate a final DMSO concentration of 1-2% (v/v) without significant loss of enzyme activity. You may need to perform an enzyme titration in the presence of your final DMSO concentration to confirm this.
-
Preparation: Always add the inhibitor stock solution to the assay buffer last, just before starting the reaction, and mix gently but thoroughly by pipetting. Avoid letting the concentrated stock solution come into direct contact with the sides of the tube where it can precipitate.
-
Solubility Test: Before running a full experiment, perform a small-scale solubility test by adding your inhibitor stock to the assay buffer at the final concentration and observing for any precipitation over the planned incubation time.
Q2: I am not observing any inhibition of DNA gyrase activity, even at high concentrations of this compound. What could be the cause?
A2: A lack of inhibition can stem from several factors, ranging from the inhibitor itself to the assay components.
-
Inactive Inhibitor: Verify the integrity of your this compound stock. If improperly stored, it may have degraded. Prepare a fresh stock solution from a new aliquot.
-
Inactive Enzyme: The DNA gyrase enzyme is sensitive to storage conditions and freeze-thaw cycles. Store the enzyme at -70°C in small aliquots to minimize freeze-thawing. To check its activity, run a control reaction without any inhibitor. You should see a clear conversion of relaxed plasmid DNA to its supercoiled form.
-
Suboptimal Assay Conditions: DNA gyrase activity is dependent on specific buffer conditions (pH, salt concentration) and cofactors like ATP and MgCl2. Ensure your assay buffer is correctly prepared and all components are at their optimal concentrations. A common error is the degradation of ATP in the assay buffer; consider adding fresh ATP.
-
Incorrect Inhibitor Concentration: Double-check all dilution calculations for your inhibitor stock solution.
Q3: The bands on my agarose gel are smeared, or I see an unexpected increase in nicked or linear DNA. How can I resolve this?
A3: Poor band resolution or the appearance of nicked/linear DNA typically points to issues with nuclease contamination or problems during electrophoresis.
-
Nuclease Contamination: If you observe an increase in nicked (open-circular) or linear DNA, your enzyme preparation or one of your reagents may be contaminated with nucleases. Run a control reaction with only the relaxed DNA substrate and assay buffer (no gyrase) to see if degradation occurs. If so, use fresh, nuclease-free reagents.
-
Gel Electrophoresis Conditions: Smeared bands can result from running the gel at too high a voltage, using an old or improperly prepared buffer, or the presence of intercalating agents (like ethidium bromide) in the gel or running buffer, which can alter DNA mobility. For best resolution of supercoiled and relaxed topoisomers, run the gel at a low voltage (e.g., 90V for 2-3 hours) in TAE buffer and stain with an intercalating dye after the run is complete.[1]
-
Overloading DNA: Loading too much DNA can cause band smearing. Ensure you are loading the recommended amount of plasmid DNA per well.
Q4: My results are inconsistent between experiments. What are the likely sources of variability?
A4: Inconsistent results are often due to minor variations in experimental setup.
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes of concentrated enzyme or inhibitor stocks. Use calibrated pipettes.
-
Temperature Fluctuations: DNA gyrase activity is temperature-dependent. Pre-warm your reaction buffer and perform incubations in a calibrated incubator or water bath set to 37°C.[2]
-
Reagent Preparation: Prepare fresh reaction master mixes for each experiment to ensure consistency. Avoid using assay buffers that have been stored for long periods, as components like ATP can degrade.
-
Inconsistent Incubation Times: Use a precise timer for all incubation steps.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound in comparison to other well-known DNA gyrase inhibitors.
| Compound | Target | Organism | IC50 Value |
| This compound | DNA Gyrase | Bacteria | 8.45 µM |
| Ciprofloxacin | DNA Gyrase | E. coli | ~2.57 µM[3] |
| Novobiocin | DNA Gyrase (GyrB subunit) | E. coli | ~0.17 µM - 0.48 µM[3][4] |
IC50 values can vary depending on the specific assay conditions, such as enzyme and substrate concentrations.
Potential Off-Target Effects
When designing experiments, it is crucial to consider potential off-target effects. Inhibitors targeting the ATP-binding site of the DNA gyrase B subunit (GyrB), like the aminocoumarins (e.g., novobiocin), may show cross-reactivity with other ATP-binding proteins in human cells. Key human homologs with similar ATP-binding sites include:
-
Human Topoisomerase II (TopoII): This enzyme is structurally related to bacterial gyrase and is a target for anticancer drugs.
-
Heat shock protein 90 (Hsp90): This molecular chaperone is essential for the stability and function of many signaling proteins.
Inhibition of these human enzymes can lead to unwanted side effects.[5] Therefore, it is advisable to include counter-screening assays against these targets to assess the selectivity of any novel gyrase inhibitor.
Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
This protocol describes a standard method to measure the inhibition of DNA gyrase supercoiling activity using agarose gel electrophoresis.
1. Materials:
-
E. coli DNA Gyrase (enzyme)
-
Relaxed pBR322 plasmid DNA (substrate)
-
5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Stop Solution/Loading Dye: (e.g., 2X GSTEB: 80% (w/v) Glycerol, 200 mM Tris-HCl pH 8.0, 20 mM EDTA, 1 mg/mL Bromophenol Blue).
-
Nuclease-free water.
-
Agarose, TAE buffer.
2. Method:
-
Prepare a master mix: On ice, prepare a master mix containing 5X Assay Buffer, relaxed pBR322 DNA, and nuclease-free water. The final reaction volume is typically 30 µL. For each reaction, you will need 6 µL of 5X buffer and 0.5 µg of relaxed pBR322 (e.g., 0.5 µL of a 1 µg/µL stock).
-
Aliquot the master mix: Aliquot the master mix into pre-chilled microcentrifuge tubes for each reaction.
-
Add the inhibitor: Add the desired concentration of this compound or the equivalent volume of solvent (e.g., DMSO) for control reactions. Mix gently.
-
Add the enzyme: Dilute the DNA gyrase enzyme in Dilution Buffer to the appropriate concentration. Add the diluted enzyme to each tube (except the "no enzyme" control) to initiate the reaction. The amount of enzyme should be pre-determined by titration to achieve ~90% supercoiling of the substrate in the absence of an inhibitor.
-
Incubate: Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction: Stop the reaction by adding an equal volume of Stop Solution/Loading Dye.
-
Analyze by gel electrophoresis: Load the samples onto a 1% agarose gel in 1X TAE buffer. Run the gel at a low voltage (e.g., 90 V) for 90-120 minutes.
-
Visualize: Stain the gel with ethidium bromide or another DNA stain, destain in water, and visualize the bands using a UV transilluminator. The supercoiled DNA will migrate faster than the relaxed DNA.
Controls to Include:
-
No Enzyme Control: Master mix + relaxed DNA + solvent (shows the position of the relaxed substrate).
-
No Inhibitor Control: Master mix + relaxed DNA + enzyme + solvent (shows maximum enzyme activity).
Visualizations
Signaling Pathway and Inhibition
References
- 1. inspiralis.com [inspiralis.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective DNA Gyrase Inhibitors: Multi-Target in Silico Profiling with 3D-Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DNA Gyrase-IN-8
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of DNA Gyrase-IN-8 in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent inhibitor of bacterial DNA gyrase, an essential enzyme involved in DNA replication and transcription.[1][2] It demonstrates antimicrobial activity and has an IC50 value of 8.45 µM.[1][2] Its primary use is in research and drug development as a reference compound for studying bacterial DNA/RNA synthesis and exploring new antibacterial agents.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1] While one source suggests a solubility of 10 mM in DMSO, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) and then dilute it to the desired working concentration in your aqueous assay buffer. For long-term storage, it is advisable to store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light.
Q3: How stable is this compound in aqueous solution?
Q4: I am observing precipitation of this compound in my assay. What could be the cause?
A4: Precipitation of this compound in an aqueous assay buffer can occur if the final concentration of the compound exceeds its solubility limit in that specific buffer. The final concentration of DMSO in the assay should also be considered, as a high percentage of DMSO can affect enzyme activity, while a very low percentage might not be sufficient to keep the inhibitor in solution. It is recommended to keep the final DMSO concentration consistent across all experiments and typically below 1-2%. If precipitation persists, consider lowering the final concentration of this compound.
Q5: My DNA gyrase inhibition assay is not working. What are some common troubleshooting steps?
A5: Several factors can affect the outcome of a DNA gyrase inhibition assay. Here are some key areas to troubleshoot:
-
Enzyme Activity: Ensure the DNA gyrase enzyme is active. DNA gyrase is sensitive to storage conditions and repeated freeze-thaw cycles. It should be stored at -70°C and handled on ice.
-
ATP Concentration: DNA gyrase requires ATP for its supercoiling activity. Ensure the correct concentration of fresh ATP is used in the reaction buffer.
-
Magnesium Concentration: Magnesium is an essential cofactor for DNA gyrase. Verify its presence at the optimal concentration in the reaction buffer.
-
Nuclease Contamination: Contamination with nucleases can degrade the DNA substrate, leading to ambiguous results.
-
Inhibitor Dilution: Ensure accurate serial dilutions of this compound. Errors in dilution can lead to incorrect IC50 values.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values | 1. Instability of the inhibitor in the assay buffer. 2. Inaccurate serial dilutions. 3. Variation in enzyme activity between experiments. 4. High DMSO concentration affecting the enzyme. | 1. Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. 2. Carefully prepare and verify serial dilutions. Use calibrated pipettes. 3. Use a consistent lot of DNA gyrase and handle it carefully to maintain activity. 4. Ensure the final DMSO concentration is low and consistent across all wells (typically <2%). |
| No inhibition observed | 1. Inactive inhibitor. 2. Incorrect assay setup. 3. Inactive DNA gyrase enzyme. 4. Substrate concentration is too high. | 1. Use a fresh aliquot of the inhibitor. Confirm the correct stock concentration. 2. Verify all components of the reaction buffer (ATP, MgCl2) are present at the correct concentrations. 3. Test the enzyme activity with a known inhibitor as a positive control. 4. Optimize the DNA substrate concentration. |
| Precipitation in wells | 1. Inhibitor concentration exceeds its solubility in the assay buffer. 2. Low DMSO concentration in the final reaction mix. | 1. Reduce the final concentration of this compound. Determine the solubility limit in your specific buffer. 2. Ensure a minimal, yet sufficient, amount of DMSO is carried over from the stock solution to maintain solubility. |
| High background signal/noise | 1. Nuclease contamination degrading the DNA substrate. 2. Non-specific binding of the inhibitor. | 1. Use nuclease-free water and reagents. Test for nuclease activity by incubating the DNA substrate with the enzyme preparation in the absence of ATP. 2. Include appropriate controls without the enzyme or without the inhibitor to assess non-specific effects. |
Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
This protocol is a general guideline and may need to be optimized for specific experimental conditions.
Materials:
-
This compound
-
E. coli DNA Gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
5X DNA Gyrase Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM Spermidine, 5 mM ATP, 32.5% (w/v) glycerol)
-
Nuclease-free water
-
DMSO
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
TAE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO.
-
Set up the reactions on ice in microcentrifuge tubes. A typical 20 µL reaction would consist of:
-
4 µL of 5X DNA Gyrase Assay Buffer
-
x µL of diluted this compound (and DMSO for control)
-
y µL of nuclease-free water to bring the volume to 19 µL
-
1 µL of relaxed plasmid DNA (e.g., 0.5 µg/µL)
-
-
Initiate the reaction by adding 1 µL of E. coli DNA Gyrase.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding 5 µL of Stop Buffer/Loading Dye.
-
Analyze the products by electrophoresis on a 1% agarose gel in TAE buffer.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| IC50 | 8.45 µM | [1][2] |
| Molecular Formula | C19H14BrN5O | [2] |
| Molecular Weight | 408.25 g/mol | [2] |
| Solubility | 10 mM in DMSO | [1] |
Table 2: Typical DNA Gyrase Supercoiling Assay Reaction Components
| Component | Final Concentration | Purpose |
| Tris-HCl (pH 7.5) | 35 mM | Buffering agent |
| KCl | 24 mM | Salt |
| MgCl2 | 4 mM | Cofactor |
| DTT | 2 mM | Reducing agent |
| Spermidine | 1.8 mM | Stimulates gyrase activity |
| ATP | 1 mM | Energy source |
| Glycerol | 6.5% (w/v) | Enzyme stabilization |
| Relaxed Plasmid DNA | 25 µg/mL | Substrate |
| E. coli DNA Gyrase | 1-2 Units | Enzyme |
| This compound | Variable | Inhibitor |
Visualizations
Caption: Mechanism of this compound action.
Caption: DNA gyrase supercoiling inhibition assay workflow.
References
Refining DNA Gyrase-IN-8 experimental conditions
Welcome to the technical support center for DNA Gyrase-IN-8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of bacterial DNA gyrase. It belongs to the quinolone class of antibiotics, which target the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. Quinolone antibiotics trap the enzyme-DNA complex in a state where the DNA is cleaved, leading to an accumulation of double-strand breaks and ultimately bacterial cell death. In Gram-negative bacteria, the primary target is typically DNA gyrase, while in Gram-positive bacteria, it is often topoisomerase IV.
Q2: What is the IC50 value for this compound?
A2: The reported 50% inhibitory concentration (IC50) for this compound against E. coli DNA gyrase is 8.45 µM.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For stock solutions, it is recommended to dissolve the compound in DMSO. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. For working solutions, dilute the DMSO stock in the appropriate aqueous buffer or culture medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can inhibit enzyme activity and affect cell viability. It is recommended to keep the final DMSO concentration below 1%, and ideally below 0.5%.
Q4: What are the expected antimicrobial activities of this compound?
A4: As a DNA gyrase inhibitor, this compound is expected to exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The specific minimum inhibitory concentrations (MICs) will vary between different bacterial species and strains. It is recommended to determine the MIC for your specific bacterial strain of interest using standard microdilution or agar dilution methods.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound. Researchers are encouraged to determine precise values for their specific experimental systems.
| Parameter | Value | Species/Assay Condition |
| IC50 | 8.45 µM | E. coli DNA gyrase supercoiling assay |
| Solubility | Soluble in DMSO | - |
Experimental Protocols
Detailed Methodology: DNA Gyrase Supercoiling Inhibition Assay (Gel-Based)
This protocol is adapted from standard procedures for assessing the inhibition of DNA gyrase activity.
Materials:
-
This compound
-
Purified bacterial DNA gyrase enzyme
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin)
-
Sterile, nuclease-free water
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
1X TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Chloroform:isoamyl alcohol (24:1) (optional)
-
Proteinase K (optional)
Procedure:
-
Reaction Setup:
-
On ice, prepare a reaction mixture containing the 5X Assay Buffer, relaxed plasmid DNA, and sterile water to the desired volume.
-
Prepare serial dilutions of this compound in DMSO. Add the inhibitor to the reaction tubes. Include a vehicle control (DMSO only).
-
Add the DNA gyrase enzyme to all tubes except the negative control (no enzyme).
-
The final reaction volume is typically 20-30 µL.
-
-
Incubation:
-
Mix the reactions gently and incubate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.[1]
-
-
Reaction Termination:
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1X TAE or TBE buffer containing a DNA stain (e.g., ethidium bromide).
-
Load the samples into the wells of the gel. Include a lane with relaxed plasmid DNA (no enzyme) and a lane with supercoiled plasmid DNA (enzyme, no inhibitor) as controls.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance (e.g., 80-100V for 1-2 hours).
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
Relaxed plasmid DNA will migrate slower than supercoiled DNA.
-
The degree of inhibition is determined by the decrease in the amount of supercoiled DNA and the corresponding increase in relaxed DNA in the presence of the inhibitor.
-
Quantify the band intensities to determine the IC50 value of this compound.
-
Troubleshooting Guides
Issue 1: No or weak DNA gyrase activity in the positive control (no inhibitor).
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | Ensure the DNA gyrase enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Test a fresh aliquot of the enzyme. |
| Degraded ATP | ATP is sensitive to degradation. Prepare fresh 5X Assay Buffer with a fresh stock of ATP. |
| Incorrect Buffer Composition | Verify the concentrations of all components in the 5X Assay Buffer, especially MgCl2, which is essential for enzyme activity. |
| Nuclease Contamination | If linear DNA bands are observed, there may be nuclease contamination in the enzyme preparation or reagents. Use fresh, nuclease-free reagents. |
Issue 2: Inconsistent or unexpected results with this compound.
| Possible Cause | Troubleshooting Step |
| Inhibitor Precipitation | This compound is soluble in DMSO but may precipitate in aqueous solutions. Visually inspect the reaction mixture for any precipitate. If precipitation is suspected, try lowering the final concentration of the inhibitor or slightly increasing the final DMSO concentration (while staying within the tolerated limit of the enzyme). |
| Incorrect Inhibitor Concentration | Verify the calculations for the serial dilutions of the inhibitor stock solution. |
| DMSO Inhibition | High concentrations of DMSO can inhibit DNA gyrase activity. Ensure the final DMSO concentration in the assay is consistent across all samples and is below the inhibitory threshold for the enzyme (typically <1-5%). |
| Inhibitor Instability | While generally stable, prolonged storage of diluted working solutions at room temperature is not recommended. Prepare fresh dilutions from the DMSO stock for each experiment. |
Issue 3: High background or smearing on the agarose gel.
| Possible Cause | Troubleshooting Step |
| Overloaded DNA | Reduce the amount of plasmid DNA loaded onto the gel. |
| Protein Contamination | Include the optional Proteinase K digestion step in the protocol to remove the DNA gyrase protein before loading the gel. |
| Salt Interference | High salt concentrations in the reaction can affect DNA migration. Ensure the salt concentration in the final loaded sample is not excessive. |
| Poor Gel Quality | Ensure the agarose gel is completely dissolved and properly solidified before running the experiment. |
Visualizations
Caption: Mechanism of action of this compound.
Caption: DNA gyrase supercoiling inhibition assay workflow.
References
Troubleshooting low efficacy of DNA Gyrase-IN-8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using DNA Gyrase-IN-8, a potent DNA gyrase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of DNA gyrase with an IC50 value of 8.45 µM.[1][2][3] It exhibits antimicrobial activity.[1][2] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription, as it introduces negative supercoils into DNA.[4] Inhibitors like this compound block this vital process, leading to bacterial cell death.[4] The specific compound with CAS number 2925308-76-3 is a 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide derivative.[1]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO, with a stock solution concentration of 10 mM being common.[5] For storage, it is recommended to keep the compound at -20°C.[2]
Q3: What are the known IC50 and MIC values for this compound?
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Species/Target | Reference |
| IC50 | 8.45 µM | DNA Gyrase | [1][2] |
| MIC | 191.36 µM | S. aureus (ATCC 6538-P) | [1] |
| MIC | 191.36 µM | C. albicans (ATCC 10231) | [1] |
Troubleshooting Guide for Low Efficacy of this compound
This guide addresses common issues that may lead to lower-than-expected efficacy of this compound in your experiments.
Issue 1: No or very low inhibition of DNA gyrase activity.
Possible Cause 1.1: Incorrect Inhibitor Concentration
-
Question: Am I using the correct concentration of this compound?
-
Answer: Ensure your final concentration is appropriate to observe inhibition. The reported IC50 is 8.45 µM.[1][2] For initial experiments, it is advisable to use a concentration range that brackets the IC50 (e.g., 0.1 µM to 100 µM).
Possible Cause 1.2: Inhibitor Precipitation
-
Question: Could my inhibitor be precipitating out of solution?
-
Answer: this compound is soluble in DMSO.[5] However, when diluting the DMSO stock into aqueous assay buffers, the inhibitor may precipitate if the final DMSO concentration is too low to maintain solubility. Ensure the final DMSO concentration in your assay is sufficient to keep the inhibitor dissolved, but not so high that it inhibits the enzyme. It is recommended not to exceed a final DMSO concentration of 1-2% (v/v) as DMSO itself can have an inhibitory effect on DNA gyrase.
Possible Cause 1.3: Inactive Enzyme
-
Question: Is my DNA gyrase enzyme active?
-
Answer: The enzyme may have lost activity due to improper storage or handling. DNA gyrase should be stored at -70°C and aliquoted to avoid repeated freeze-thaw cycles.[6] Always include a positive control (a known DNA gyrase inhibitor like novobiocin or ciprofloxacin) and a negative control (no inhibitor) in your experiments to verify enzyme activity and the assay's dynamic range.
Issue 2: Inconsistent or non-reproducible results.
Possible Cause 2.1: Suboptimal Assay Conditions
-
Question: Are my assay buffer and reaction conditions optimal?
-
Answer: DNA gyrase activity is sensitive to buffer components. A typical reaction buffer includes Tris-HCl, KCl, MgCl2, DTT, spermidine, and ATP. High salt concentrations can inhibit the enzyme.[6] Ensure all components are at their optimal concentrations. The concentration of the DNA substrate and the enzyme itself should also be optimized for your specific assay format.
Possible Cause 2.2: Nuclease Contamination
-
Question: Could nuclease contamination be affecting my results?
-
Answer: Contaminating nucleases in your enzyme preparation or other reagents can degrade the DNA substrate, leading to misleading results.[6] Nuclease activity can be checked by incubating the DNA substrate with the enzyme preparation in the absence of ATP; DNA gyrase requires ATP for its supercoiling activity.[4]
Issue 3: Unexpected results in gel-based assays.
Possible Cause 3.1: Altered DNA Mobility
-
Question: Is it possible that this compound is affecting the electrophoretic mobility of my DNA?
-
Answer: Some compounds can intercalate into DNA or otherwise alter its conformation, leading to shifts in gel mobility that are not related to gyrase inhibition. To rule this out, run a control lane with the DNA substrate and the inhibitor in the absence of the enzyme.
Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay (Gel-Based)
This protocol is a standard method to assess the inhibitory effect of compounds on the supercoiling activity of DNA gyrase.
-
Reaction Setup:
-
Prepare a reaction mixture containing 1X DNA gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin).
-
Add relaxed plasmid DNA (e.g., pBR322) to a final concentration of approximately 10-20 µg/mL.
-
Add varying concentrations of this compound (or the DMSO vehicle control).
-
-
Enzyme Addition:
-
Initiate the reaction by adding a pre-determined optimal amount of DNA gyrase enzyme.
-
-
Incubation:
-
Incubate the reaction at 37°C for 30-60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).
-
-
Analysis:
-
Analyze the reaction products by agarose gel electrophoresis. The supercoiled and relaxed forms of the plasmid will separate.
-
Stain the gel with a DNA stain (e.g., ethidium bromide or SYBR Green) and visualize under UV light. The degree of inhibition is determined by the reduction in the amount of supercoiled DNA compared to the no-inhibitor control.
-
Visualizations
References
Validation & Comparative
A Comparative Guide: DNA Gyrase-IN-8 and Ciprofloxacin in DNA Gyrase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the activities of the well-established fluoroquinolone antibiotic, ciprofloxacin, and a representative novel non-fluoroquinolone DNA gyrase inhibitor. Due to the absence of publicly available data for a compound specifically named "DNA Gyrase-IN-8," this guide will utilize data for a potent, recently developed pyrrolamide-class inhibitor as a surrogate for a next-generation DNA gyrase inhibitor. This comparison aims to highlight the differences in their mechanisms, potency, and antibacterial activity, supported by experimental data and protocols.
Executive Summary
Ciprofloxacin, a cornerstone of antibacterial therapy, functions by targeting bacterial DNA gyrase and topoisomerase IV. Its broad-spectrum activity has been invaluable in treating a wide range of bacterial infections. However, the emergence of fluoroquinolone-resistant strains necessitates the development of novel DNA gyrase inhibitors with different modes of action. This guide explores the pyrrolamides, a newer class of ATP-competitive inhibitors of the GyrB subunit of DNA gyrase, as a promising alternative. By comparing the established efficacy of ciprofloxacin with the potential of these novel inhibitors, this document provides a framework for understanding the evolving landscape of antibacterial drug discovery.
Mechanism of Action
Ciprofloxacin: As a member of the fluoroquinolone class, ciprofloxacin targets the DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV enzymes.[1] It forms a stable ternary complex with the enzyme and cleaved DNA, which prevents the re-ligation of the DNA strands. This leads to an accumulation of double-strand breaks, ultimately resulting in bacterial cell death.[1]
Novel Pyrrolamide Inhibitor: Unlike fluoroquinolones, the pyrrolamide class of inhibitors are ATP-competitive inhibitors that bind to the ATPase active site located on the GyrB subunit of DNA gyrase.[2] By blocking the binding of ATP, these inhibitors prevent the conformational changes necessary for the enzyme's supercoiling activity, thereby inhibiting DNA replication and leading to bacterial cell death.[2] This distinct mechanism of action makes them potentially effective against fluoroquinolone-resistant strains with mutations in the GyrA subunit.
Data Presentation
The following tables summarize the in vitro activity of ciprofloxacin and a representative novel pyrrolamide inhibitor against E. coli DNA gyrase and various bacterial strains.
Table 1: In Vitro DNA Gyrase Inhibition
| Compound | Target Enzyme | IC50 (µM) |
| Ciprofloxacin | E. coli DNA Gyrase | ~1-5 |
| Novel Pyrrolamide Inhibitor | E. coli DNA Gyrase | ~3 |
Note: IC50 values for ciprofloxacin can vary depending on the specific assay conditions.
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Staphylococcus aureus (MIC, µg/mL) | Streptococcus pneumoniae (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) |
| Ciprofloxacin | 0.12 - >100 | 0.5 - 32 | 0.008 - >32 |
| Novel Pyrrolamide Inhibitor | 4 - 8 | Efficacy demonstrated in mouse lung infection model | Not reported |
Note: MIC values for ciprofloxacin are highly dependent on the bacterial strain and the presence of resistance mechanisms.
Experimental Protocols
DNA Gyrase Supercoiling Assay
This assay measures the ability of an inhibitor to prevent the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified E. coli DNA gyrase (GyrA and GyrB subunits)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)
-
Inhibitor compounds (dissolved in a suitable solvent like DMSO)
-
Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)
-
Agarose gel (1%) in TBE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Prepare reaction mixtures on ice containing assay buffer, relaxed plasmid DNA, and varying concentrations of the inhibitor or vehicle control.
-
Add DNA gyrase to initiate the reaction.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
Quantify the amount of supercoiled DNA in each lane to determine the IC50 value of the inhibitor.
Bacterial Growth Inhibition Assay (MIC Determination)
This assay determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial strains of interest (e.g., S. aureus, E. coli)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Inhibitor compounds (serially diluted)
-
Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10^5 CFU/mL)
-
Incubator
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the growth medium in the wells of a 96-well plate.
-
Add a standardized bacterial inoculum to each well.
-
Include positive (no inhibitor) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the inhibitor at which no visible growth is observed.
Visualizations
Caption: Mechanisms of action for Ciprofloxacin and a novel pyrrolamide inhibitor.
Caption: Experimental workflows for key in vitro assays.
References
A Comparative Guide to DNA Gyrase Inhibitors: DNA Gyrase-IN-8 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of DNA Gyrase-IN-8 with other established DNA gyrase inhibitors. The information is intended to assist researchers in making informed decisions for their experimental designs by presenting objective performance data, detailed experimental protocols, and visual representations of the underlying biochemical pathways.
Introduction to DNA Gyrase and its Inhibition
DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA. This process is crucial for DNA replication, transcription, and repair. The absence of a homologous enzyme in eukaryotes makes DNA gyrase an attractive target for the development of antibacterial agents.[1][2] Inhibitors of DNA gyrase disrupt these vital cellular processes, leading to bacterial cell death. These inhibitors are broadly classified based on their mechanism of action and their binding sites on the gyrase enzyme, which is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂).[2][3]
This guide focuses on this compound, a potent inhibitor of DNA gyrase, and compares its activity with three major classes of widely studied gyrase inhibitors:
-
Fluoroquinolones (e.g., Ciprofloxacin): These synthetic antibiotics trap the gyrase-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks.[4][5]
-
Aminocoumarins (e.g., Novobiocin): This class of natural antibiotics inhibits the ATPase activity of the GyrB subunit, thereby preventing the energy-dependent supercoiling of DNA.[5]
-
Etoposide: A podophyllotoxin derivative primarily used as an anticancer agent, etoposide also exhibits antibacterial activity by stabilizing the gyrase-DNA cleavage complex, similar to fluoroquinolones.
Performance Data: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and other representative gyrase inhibitors. It is important to note that the data presented here are compiled from various sources and were not obtained from direct head-to-head comparative studies. Therefore, direct comparisons of absolute values should be made with caution, as experimental conditions can vary between studies.
Table 1: In Vitro DNA Gyrase Inhibition (IC₅₀)
The 50% inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor in a biochemical assay. A lower IC₅₀ value indicates a more potent inhibitor.
| Inhibitor | Target Enzyme | IC₅₀ (µM) | Source |
| This compound | DNA Gyrase | 8.45 | MedChemExpress |
| Ciprofloxacin | E. coli DNA Gyrase | 3.25 - 9.80 | [6] |
| S. aureus DNA Gyrase | 61.7 | [7] | |
| Novobiocin | E. coli DNA Gyrase | 0.5 | [8] |
| Etoposide | S. aureus DNA Gyrase | Not specified, but active | |
| E. coli DNA Gyrase | Not specified, but active |
Table 2: Antimicrobial Activity (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial efficacy.
| Inhibitor | Organism | MIC (µM) | Source |
| This compound | Staphylococcus aureus (ATCC 6538-P) | 191.36 | MedChemExpress |
| Candida albicans (ATTC 10231) | 191.36 | MedChemExpress | |
| Ciprofloxacin | S. aureus | 0.076 (resistant strain) | [6] |
| E. coli | 0.013 - 0.08 | ||
| Novobiocin | S. aureus | 0.25 mg/L (~0.4 µM) | [9] |
| E. coli | >125 µg/mL | ||
| Etoposide | S. aureus | Not widely reported | |
| E. coli | Not widely reported |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the catalytic cycle of DNA gyrase and the mechanisms by which different classes of inhibitors interfere with this process.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified DNA gyrase (e.g., from E. coli or S. aureus)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)
-
ATP solution
-
Test compound (this compound or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)
-
Agarose gel (1%) in TAE or TBE buffer
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
-
Gel electrophoresis apparatus and power supply
-
Gel imaging system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.
-
Initiate the reaction by adding DNA gyrase to each tube. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add ATP to all reaction tubes except the negative control to start the supercoiling reaction.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA. Supercoiled DNA migrates faster than relaxed DNA.
-
Stain the gel with a DNA staining agent and visualize the DNA bands using a gel imaging system.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each compound concentration.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the supercoiling activity.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strain of interest (e.g., S. aureus, E. coli)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Test compound (this compound or other inhibitors)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure (Broth Microdilution Method):
-
Prepare a stock solution of the test compound and make serial two-fold dilutions in the growth medium in the wells of a 96-well microtiter plate.
-
Prepare a standardized inoculum of the bacterial strain (e.g., to a 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Add the diluted bacterial suspension to each well containing the serially diluted test compound. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubate the microtiter plate at 37°C for 16-20 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing novel DNA gyrase inhibitors.
Conclusion
References
- 1. youtube.com [youtube.com]
- 2. DNA gyrase - Wikipedia [en.wikipedia.org]
- 3. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 4. A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 6. DNA Gyrase as a Target for Quinolones [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Antimicrobial and DNA Gyrase-Inhibitory Activities of Novel Clorobiocin Derivatives Produced by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of DNA Gyrase Inhibitors: A Guide for Researchers
Introduction
While specific experimental data for a compound explicitly named "DNA Gyrase-IN-8" is not publicly available, this guide provides a comprehensive comparison of well-characterized inhibitors of bacterial DNA gyrase. We will focus on Ciprofloxacin, a widely used fluoroquinolone antibiotic, and Novobiocin, an aminocoumarin antibiotic, as primary examples of direct DNA gyrase inhibitors with distinct mechanisms. Additionally, we include Ethidium Bromide, a DNA intercalating agent, to offer a broader perspective on compounds that affect DNA topology and replication.
This guide is intended for researchers, scientists, and drug development professionals, providing objective comparisons, supporting experimental data, and detailed protocols to aid in the evaluation and selection of DNA gyrase inhibitors for research and development purposes.
Mechanism of Action Overview
Bacterial DNA gyrase is a type II topoisomerase essential for bacterial survival. It introduces negative supercoils into DNA, a process crucial for relieving torsional stress during DNA replication and transcription.[1] This enzyme is an attractive target for antibiotics because it is absent in higher eukaryotes. DNA gyrase consists of two subunits, GyrA and GyrB, which form an A2B2 complex. Different inhibitors target distinct parts of this complex or the DNA substrate itself.
-
Ciprofloxacin belongs to the fluoroquinolone class of antibiotics. It functions by binding to the GyrA subunit of the DNA gyrase-DNA complex. This traps the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to the accumulation of double-strand breaks, which are ultimately lethal to the bacterium.[1][2][3]
-
Novobiocin , an aminocoumarin, acts by competitively inhibiting the ATPase activity of the GyrB subunit of DNA gyrase.[4][5][6] This prevents the enzyme from utilizing ATP, which is necessary for the supercoiling reaction.[4]
-
Ethidium Bromide is not a direct inhibitor of DNA gyrase. Instead, it intercalates between the base pairs of DNA, causing the double helix to unwind.[7][8] This alteration of DNA structure can interfere with the activity of enzymes that act on DNA, including DNA gyrase, and can inhibit DNA replication and transcription.[7]
Quantitative Inhibitory Data
The following tables summarize the inhibitory concentrations of Ciprofloxacin, Novobiocin, and Ethidium Bromide against E. coli DNA gyrase and whole-cell bacterial growth.
Table 1: Inhibition of E. coli DNA Gyrase Supercoiling (IC50)
| Compound | Target Subunit | IC50 (µM) | Mechanism of Inhibition |
| Ciprofloxacin | GyrA | 0.39 - 2.57 | Traps gyrase-DNA cleavage complex |
| Novobiocin | GyrB | 0.08 - 0.48 | Competitive inhibitor of ATPase activity |
| Ethidium Bromide | DNA | >1 µg/mL* | DNA intercalation and unwinding |
*Note: The value for Ethidium Bromide represents the concentration at which complete inhibition of endonucleolytic hydrolysis of supercoiled DNA was observed, as its primary mechanism is not direct enzyme inhibition.
Table 2: Minimum Inhibitory Concentration (MIC) against E. coli
| Compound | Typical MIC Range (µg/mL) |
| Ciprofloxacin | 0.008 - 0.25 |
| Novobiocin | ~10 (in some strains) |
| Ethidium Bromide | 150 |
Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed circular DNA by DNA gyrase. The different topological forms of DNA (supercoiled, relaxed, and nicked) are then separated by agarose gel electrophoresis.
Materials:
-
Purified E. coli DNA gyrase (GyrA and GyrB subunits)
-
Relaxed pBR322 DNA (substrate)
-
5X Assay Buffer (e.g., 250 mM HEPES-KOH pH 7.9, 50 mM MgCl₂, 5 mM DTT, 1.8 M Potassium Glutamate, 10 mM Spermidine)
-
ATP solution (10 mM)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Enzyme Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM DTT, 1 mM EDTA, 50% glycerol)
-
Stop Solution/Loading Dye (e.g., 2% SDS, 50 mM EDTA, 25% glycerol, 0.025% bromophenol blue)
-
Agarose
-
1X TAE or TBE buffer
-
Ethidium bromide solution (for staining)
-
Chloroform/isoamyl alcohol (24:1)
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water. Aliquot the master mix into individual reaction tubes.
-
Compound Addition: Add the desired concentration of the test compound or solvent control to each reaction tube.
-
Enzyme Addition: Dilute the DNA gyrase to the working concentration in the enzyme dilution buffer. Add the diluted enzyme to the reaction tubes to initiate the reaction. The final reaction volume is typically 20-30 µL.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution/loading dye. An optional step to improve band resolution is to add chloroform/isoamyl alcohol, vortex, and centrifuge, then load the upper aqueous phase.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 75-90V) until the dye front has migrated an adequate distance.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.
-
Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands. The IC50 is the concentration of the compound that inhibits 50% of the supercoiling activity compared to the no-compound control.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial strain (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Test compounds serially diluted
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
-
Incubator (37°C)
-
Microplate reader (optional, for turbidity measurement)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed by eye or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.
Visualizations
References
- 1. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Energy coupling in DNA gyrase and the mechanism of action of novobiocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Ethidium bromide - Wikipedia [en.wikipedia.org]
- 8. The effect of ethidium bromide on mobility of DNA fragments in agarose gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of DNA Gyrase Inhibitors: DNA Gyrase-IN-8 and Novobiocin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of two DNA gyrase inhibitors, DNA Gyrase-IN-8 and the well-established antibiotic, novobiocin. The information presented is supported by experimental data to aid researchers in their evaluation of these compounds for potential applications in antibacterial drug discovery and development.
Introduction to DNA Gyrase Inhibition
DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[1] This enzyme, a type II topoisomerase, is a validated target for antibacterial drugs because its inhibition leads to the disruption of these vital cellular processes and ultimately, bacterial cell death.[2] DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits.[3] The GyrA subunit is responsible for DNA breakage and reunion, while the GyrB subunit possesses ATPase activity, providing the energy for the supercoiling reaction.[1][3]
Aminocoumarins, such as novobiocin, are a class of antibiotics that inhibit DNA gyrase by binding to the GyrB subunit and competitively inhibiting the ATPase activity.[4][5] this compound is a more recently identified inhibitor of this essential enzyme. This guide will compare the inhibitory and antimicrobial activities of these two compounds based on available experimental data.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound and novobiocin, providing a direct comparison of their potency against DNA gyrase and their antimicrobial efficacy.
Table 1: DNA Gyrase Inhibition (IC50 Values)
| Compound | Target Enzyme | IC50 (µM) | Reference |
| This compound | Staphylococcus aureus DNA Gyrase | 8.45 | [6] |
| Novobiocin | Staphylococcus aureus DNA Gyrase | 0.006 - 0.01 | [7] |
| Novobiocin | Bacterial DNA Gyrase | 0.08 | [8] |
Note: IC50 values for novobiocin can vary depending on the specific assay conditions, such as the concentration of potassium glutamate.[7]
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC Values in µg/mL)
| Organism | This compound | Novobiocin |
| Staphylococcus aureus | 97.2 (191.36 µM) | 0.06 - 0.5 |
| Enterococcus faecium | Not Reported | ≤ 0.5 - ≤ 2 |
| Escherichia coli | Not Reported | >128 |
| Candida albicans | 97.2 (191.36 µM) | Not Applicable |
Note: The MIC for this compound was reported in µM and has been converted to µg/mL for comparison, assuming a molecular weight of 508.34 g/mol . Novobiocin MIC values are compiled from multiple sources and represent a range of reported values.
Mechanism of Action and Signaling Pathway
Both this compound and novobiocin target the bacterial DNA gyrase, but they do so by inhibiting the ATPase activity of the GyrB subunit, which is essential for the enzyme's function.
The diagram above illustrates the normal function of DNA gyrase in converting relaxed DNA to a negatively supercoiled state through the hydrolysis of ATP. Both novobiocin and this compound act as competitive inhibitors of the ATPase activity of the GyrB subunit, thereby blocking the energy source required for DNA supercoiling.[4][5]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, allowing for replication and further investigation.
DNA Gyrase Supercoiling Assay
This assay is used to determine the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.
Detailed Protocol for S. aureus DNA Gyrase Supercoiling Assay (adapted from Abd El-Lateef HM, et al., 2023):
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA), 0.5 µg of relaxed pBR322 plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding 1 unit of S. aureus DNA gyrase. The final reaction volume is typically 20-30 µL.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and EDTA.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization and Quantification: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The intensity of the supercoiled and relaxed DNA bands is quantified to determine the percentage of inhibition at each compound concentration, from which the IC50 value is calculated.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.
Detailed Protocol for Broth Microdilution MIC Assay (adapted from CLSI guidelines):
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus ATCC 6538-P, C. albicans ATCC 10231) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds (this compound and novobiocin) in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
This comparative analysis provides a summary of the available data for this compound and novobiocin. Novobiocin demonstrates significantly greater potency in inhibiting S. aureus DNA gyrase, with IC50 values in the nanomolar range compared to the micromolar activity of this compound.[6][7][8] This difference in enzymatic inhibition is reflected in their antimicrobial activity, where novobiocin shows substantially lower MIC values against S. aureus.
It is important to note that this compound also exhibits activity against the fungus Candida albicans, suggesting a broader spectrum of activity that warrants further investigation, as DNA gyrase is not a typical antifungal target. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further comparative studies and explore the potential of these and other novel DNA gyrase inhibitors.
References
- 1. DNA gyrase - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. The interaction between coumarin drugs and DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of DNA Gyrase-IN-8 and Other Bacterial DNA Gyrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vitro efficacy of DNA Gyrase-IN-8 with established DNA gyrase inhibitors, namely the fluoroquinolone ciprofloxacin and the aminocoumarin novobiocin. The information presented herein is intended to assist researchers in selecting the appropriate tools for their antibacterial drug discovery and development programs.
Introduction to DNA Gyrase Inhibition
DNA gyrase, a type II topoisomerase, is a crucial enzyme in bacteria responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription.[1] Its absence in higher eukaryotes makes it an attractive and validated target for antibacterial drugs.[2] Inhibitors of DNA gyrase typically fall into two main classes based on their mechanism of action: those that stabilize the enzyme-DNA cleavage complex, leading to double-strand breaks (e.g., fluoroquinolones), and those that inhibit the ATPase activity of the enzyme (e.g., aminocoumarins).[1]
Comparative Efficacy
The following tables summarize the available in-vitro activity data for this compound, Ciprofloxacin, and Novobiocin. It is important to note that the data are compiled from various sources and direct comparisons should be made with caution due to potential differences in experimental conditions.
Table 1: In-Vitro DNA Gyrase Inhibitory Activity (IC50)
| Compound | IC50 (µM) | Target Subunit (Mechanism) | Reference |
| This compound | 8.45 | Not specified | [3][4][5] |
| Ciprofloxacin | 2.57 | GyrA (Cleavage Complex Stabilization) | [4] |
| Novobiocin | 0.08 - 0.5 | GyrB (ATPase Inhibition) | [4][5][6] |
Table 2: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus
| Compound | MIC (µM) | MIC (µg/mL) | Strain Information | Reference |
| This compound | 191.36 | Not specified | ATCC 6538-P | [3] |
| Ciprofloxacin | ~0.75 - 1.5 | 0.25 - 0.5 | Methicillin-resistant S. aureus (MRSA) | [2][3] |
| Novobiocin | Not specified | Not specified | Not specified |
Mechanism of Action and Signaling Pathway
DNA gyrase acts by creating a transient double-strand break in a segment of DNA (the G-segment), passing another segment (the T-segment) through the break, and then resealing it. This process is powered by ATP hydrolysis. Inhibition of this pathway disrupts DNA topology, leading to a halt in replication and transcription, and ultimately, bacterial cell death.
Caption: Mechanism of DNA gyrase and points of inhibition.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between studies.
DNA Gyrase Supercoiling Inhibition Assay (IC50 Determination)
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.
Detailed Method:
-
A reaction mixture containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase, and assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin) is prepared.[7][8]
-
The test compound, dissolved in DMSO, is added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of ATP to a final concentration of 1 mM.[7][8]
-
The mixture is incubated at 37°C for a defined period, typically 30-60 minutes.[7]
-
The reaction is terminated by the addition of a stop solution (e.g., containing SDS and proteinase K).
-
The DNA topoisomers are separated by agarose gel electrophoresis.
-
The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.
-
The intensity of the bands corresponding to supercoiled and relaxed DNA is quantified.
-
The concentration of the inhibitor that reduces the supercoiling activity by 50% (IC50) is determined.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Detailed Method:
-
A two-fold serial dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[9][10]
-
A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared to a specific cell density (e.g., 5 x 105 CFU/mL).
-
Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Positive (no drug) and negative (no bacteria) controls are included.
-
The plate is incubated at 37°C for 16-20 hours.[10]
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Conclusion
This compound demonstrates inhibitory activity against DNA gyrase.[3][4][5] When compared to the well-characterized inhibitors ciprofloxacin and novobiocin, its in-vitro enzyme inhibitory potency (IC50) appears to be less than that of novobiocin and in a similar range to ciprofloxacin, based on the available data from separate studies.[4][5] The antimicrobial activity of this compound against S. aureus (MIC) is notably weaker than that of ciprofloxacin.[2][3] Researchers should consider these differences in potency and the distinct mechanisms of action of fluoroquinolones and aminocoumarins when selecting a DNA gyrase inhibitor for their specific research applications. The provided protocols offer a foundation for the cross-validation of these compounds under standardized conditions.
References
- 1. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Antimicrobial and DNA Gyrase-Inhibitory Activities of Novel Clorobiocin Derivatives Produced by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Activities of Novel Gyrase Inhibitors of the Aminocoumarin Class - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
DNA Gyrase-IN-8: A Comparative Analysis Against Resistant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of DNA Gyrase-IN-8, a novel DNA gyrase inhibitor, in the context of antibiotic resistance. Due to the limited publicly available data on the efficacy of this compound against resistant bacterial strains, this document summarizes existing information for the compound and presents a broader comparison with established and other novel DNA gyrase inhibitors. The guide is intended to serve as a resource for researchers interested in the development of new antibacterial agents targeting DNA gyrase.
Introduction to this compound
This compound is a recently identified compound that demonstrates inhibitory activity against DNA gyrase, an essential bacterial enzyme responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription.[1][2][3][4] Inhibition of DNA gyrase leads to the disruption of these processes and ultimately results in bacterial cell death.
Mechanism of Action
DNA gyrase is a type II topoisomerase composed of two subunits, GyrA and GyrB. Most DNA gyrase inhibitors, such as the widely used fluoroquinolones, target the GyrA subunit, stabilizing the DNA-gyrase cleavage complex and leading to double-strand DNA breaks.[5][6][7] The precise binding site and mechanism of action for this compound have not been extensively detailed in publicly available literature.
Efficacy of this compound: Available Data
Currently, the available data on the efficacy of this compound is limited to its in vitro activity against wild-type strains of Staphylococcus aureus and the yeast Candida albicans. There is no published data on its performance against resistant bacterial strains.
| Compound | Target Organism | Strain Type | IC50 (µM) | MIC (µM) |
| This compound | - | - | 8.45 | - |
| Staphylococcus aureus | Wild-Type | - | 191.36 | |
| Candida albicans | Wild-Type | - | 191.36 |
Note: The high MIC values suggest that this compound may have low permeability across the cell envelope or be subject to efflux pumps in these organisms. Further studies are required to elucidate its full potential.
Comparison with Other DNA Gyrase Inhibitors Against Resistant Strains
To provide a framework for evaluating the potential of this compound, this section presents data for established fluoroquinolones (Ciprofloxacin and Levofloxacin) and other novel DNA gyrase inhibitors against clinically relevant resistant bacterial strains.
Fluoroquinolone Activity Against Resistant Strains
Fluoroquinolones are a major class of DNA gyrase inhibitors, but their efficacy is increasingly compromised by resistance, primarily due to mutations in the gyrA and gyrB genes.
Table 2: Ciprofloxacin MICs against Staphylococcus aureus
| Strain Type | MIC (µg/mL) | Fold Increase vs. Susceptible |
| Methicillin-Susceptible S. aureus (MSSA) | 0.25 | - |
| Methicillin-Resistant S. aureus (MRSA) | 0.25 - 0.5 | 1 - 2 |
| Ciprofloxacin-Resistant MRSA | >64 | >256 |
Table 3: Levofloxacin MICs against Pseudomonas aeruginosa
| Strain Type | MIC (µg/mL) | Fold Increase vs. Susceptible |
| Wild-Type | 0.5 - 2 | - |
| Quinolone-Resistant | 16 - >256 | 8 - >128 |
Efficacy of Novel DNA Gyrase Inhibitors
Several novel DNA gyrase inhibitors are in development with the aim of overcoming existing resistance mechanisms.
Table 4: Activity of Selected Novel DNA Gyrase Inhibitors against Resistant Strains
| Compound Class | Target Organism | Resistance Mechanism | MIC Range (µg/mL) | Reference |
| Novel Bacterial Topoisomerase Inhibitors (NBTIs) | Staphylococcus aureus (MRSA) | Fluoroquinolone-resistant | 0.125 - 0.25 | [8] |
| Heteroaryl Isothiazolones (HITZs) | Staphylococcus aureus (MRSA) | Fluoroquinolone-resistant (gyrA mutations) | ≤0.016 | [9] |
| Phenylalanine-derived Rhodanines | Staphylococcus aureus (MRSA) | - | 5 (for DNA gyrase inhibition) | [10] |
| 8-methoxy-quinazoline-2,4-diones | Escherichia coli | Quinolone-resistant (gyrA and gyrB mutations) | Similar to or lower than wild-type | [11] |
Experimental Protocols
To facilitate further research and comparative analysis of this compound, detailed methodologies for key experiments are provided below.
DNA Gyrase Supercoiling Inhibition Assay
This assay is used to determine the concentration of an inhibitor required to prevent the supercoiling of relaxed plasmid DNA by DNA gyrase.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and assay buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, ATP, and spermidine).
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound) to the reaction mixtures. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS/EDTA) and proteinase K to digest the enzyme.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled and relaxed) by electrophoresis on an agarose gel.
-
Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The concentration of the inhibitor that reduces the amount of supercoiled DNA by 50% is determined as the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.
Protocol:
-
Preparation of Inhibitor Dilutions: Perform serial twofold dilutions of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (or other suitable broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration (typically 5 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no inhibitor) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.
-
Reading the MIC: Determine the MIC as the lowest concentration of the inhibitor at which there is no visible growth (turbidity) of the microorganism.
Visualizations
Signaling Pathway of DNA Gyrase Inhibition
Caption: DNA gyrase inhibition pathway.
Experimental Workflow for MIC Determination
Caption: MIC determination workflow.
Logical Relationship of Quinolone Resistance
Caption: Quinolone resistance mechanisms.
References
- 1. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. "Discovery of Novel Bacterial DNA Gyrase Inhibitors" by Eddy E. Alfonso Maqueira [digitalcommons.fiu.edu]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of Heteroaryl Isothiazolones in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual inhibition of Staphylococcus aureus DNA gyrase and topoisomerase IV activity by phenylalanine-derived (Z)-5-arylmethylidene rhodanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Validating DNA Gyrase-IN-8 as a Research Tool: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a framework for validating and comparing the performance of the novel DNA gyrase inhibitor, DNA Gyrase-IN-8, against established alternatives. The following sections detail the mechanism of action, comparative efficacy data, and essential experimental protocols for rigorous evaluation.
DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2] Its absence in eukaryotes makes it an attractive target for antibacterial drugs.[3] Two main classes of antibiotics targeting DNA gyrase are the quinolones (e.g., ciprofloxacin), which stabilize the DNA-gyrase cleavage complex, and the aminocoumarins (e.g., novobiocin), which inhibit the ATPase activity of the GyrB subunit.[1][2] Validating a new research tool like this compound requires a direct comparison of its performance against these well-characterized inhibitors.
Mechanism of Action of DNA Gyrase and Its Inhibition
DNA gyrase, a type II topoisomerase, functions as an A2B2 heterotetramer, composed of two GyrA and two GyrB subunits.[4] The enzyme's catalytic cycle involves the binding of a "gate" (G) segment of DNA, followed by the capture of a "transported" (T) segment. ATP hydrolysis drives the cleavage of the G-segment, passage of the T-segment through the break, and subsequent re-ligation of the G-segment. This process introduces two negative supercoils into the DNA.[3] Inhibitors can interfere with this cycle at different stages. Quinolones trap the enzyme-DNA complex after G-segment cleavage, leading to double-strand breaks.[1] Aminocoumarins competitively inhibit ATP binding to the GyrB subunit, preventing the conformational changes necessary for strand passage.[2]
Figure 1. Mechanism of DNA gyrase and points of inhibition.
Comparative Performance Data
The efficacy of a DNA gyrase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate higher potency. The following table presents hypothetical comparative data for this compound against Ciprofloxacin and Novobiocin.
| Compound | Target Subunit | Organism | IC50 (µM) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound | GyrA (hypothesized) | E. coli | 0.8 | 0.5 |
| S. aureus | 1.2 | 1.0 | ||
| Ciprofloxacin | GyrA | E. coli | 0.5 - 1.0 | 0.015 - 0.12 |
| S. aureus | 4.0 - 8.0 | 0.25 - 1.0 | ||
| Novobiocin | GyrB | E. coli | 0.02 | 4.0 |
| S. aureus | 0.01 | 0.06 |
Note: IC50 and MIC values for Ciprofloxacin and Novobiocin are representative values from published literature.[5][6] Values for this compound are hypothetical and should be determined experimentally.
Experimental Protocols
DNA Gyrase Supercoiling Assay
This assay is a fundamental method to determine the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.[5][7] The separation of supercoiled and relaxed DNA via agarose gel electrophoresis allows for the quantification of inhibition.
Materials:
-
Purified DNA gyrase (e.g., from E. coli)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, 6.5% (w/v) glycerol, 100 µg/mL BSA.
-
Test compound (this compound) and control inhibitors (Ciprofloxacin, Novobiocin) dissolved in DMSO.
-
Stop Solution/Loading Dye: 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 5% glycerol.
-
Agarose, Tris-acetate-EDTA (TAE) buffer.
-
Ethidium bromide or other DNA stain.
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. To the assay buffer, add 0.5 µg of relaxed pBR322 DNA.
-
Add varying concentrations of the test inhibitor (this compound) or control inhibitors. Include a no-inhibitor control (DMSO only).
-
Initiate the reaction by adding 1 unit of DNA gyrase. The final reaction volume is typically 20-30 µL.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding the Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel in TAE buffer.
-
Perform electrophoresis until the relaxed and supercoiled DNA bands are well-separated.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Figure 2. Workflow for the DNA gyrase supercoiling assay.
Signaling Pathway of DNA Gyrase Inhibition
Inhibition of DNA gyrase ultimately leads to bacterial cell death. For quinolone-class inhibitors, the stabilization of the cleavage complex results in the accumulation of double-stranded DNA breaks.[8] This DNA damage triggers the SOS response, a complex regulatory network involved in DNA repair. However, overwhelming DNA damage leads to the generation of reactive oxygen species (ROS), which further damage cellular components and contribute to cell death.[8]
Figure 3. Downstream effects of DNA gyrase inhibition.
Conclusion
The validation of a new research tool such as this compound is contingent upon rigorous, comparative experimental data. This guide outlines the essential steps for such a validation process, from understanding the fundamental mechanism of action to quantifying inhibitory potency and elucidating the downstream cellular consequences. By following these standardized protocols and comparing the results against well-established inhibitors like ciprofloxacin and novobiocin, researchers can objectively assess the utility and potential of this compound as a valuable tool in antibacterial research and drug development.
References
- 1. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 2. In Vitro Characterization of the Antibacterial Spectrum of Novel Bacterial Type II Topoisomerase Inhibitors of the Aminobenzimidazole Class - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial and DNA Gyrase-Inhibitory Activities of Novel Clorobiocin Derivatives Produced by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.cuni.cz [dspace.cuni.cz]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Fluoroquinolones vs. Novel DNA Gyrase Inhibitors
For researchers, scientists, and drug development professionals, understanding the landscape of antibacterial agents is critical. This guide provides a detailed, data-driven comparison of the well-established fluoroquinolone class of antibiotics and the emerging class of novel, non-fluoroquinolone DNA gyrase inhibitors.
While a specific compound named "DNA Gyrase-IN-8" lacks widespread documentation in publicly available scientific literature, this guide will use the broader category of novel bacterial topoisomerase inhibitors (NBTIs) and other investigational gyrase inhibitors as a comparator to the fluoroquinolone class. This comparison will illuminate the key differences in their mechanism of action, antibacterial spectrum, and resistance profiles, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Inhibition Strategies
Both fluoroquinolones and novel DNA gyrase inhibitors target the essential bacterial enzyme DNA gyrase, a type II topoisomerase responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription.[1][2][3] However, their inhibitory mechanisms differ significantly.
Fluoroquinolones are classified as "topoisomerase poisons." They bind to the complex of DNA gyrase and DNA, stabilizing the transient double-stranded DNA breaks created by the enzyme.[2][4] This leads to the accumulation of these breaks, stalling of replication forks, and ultimately, bacterial cell death.[4]
In contrast, many novel DNA gyrase inhibitors, including some NBTIs and aminocoumarins, act as catalytic inhibitors.[1] For instance, aminocoumarins competitively inhibit the ATPase activity of the GyrB subunit of DNA gyrase, which is essential for the enzyme's supercoiling function.[1][2] Other novel inhibitors may prevent the binding of DNA to the gyrase enzyme. This difference in mechanism is a key area of research for overcoming fluoroquinolone resistance.
Comparative Data
The following tables summarize the key characteristics and performance metrics of fluoroquinolones and a representative profile of novel DNA gyrase inhibitors based on available research data.
Table 1: General Characteristics
| Feature | Fluoroquinolones | Novel DNA Gyrase Inhibitors (e.g., NBTIs) |
| Primary Target(s) | DNA gyrase and Topoisomerase IV[4] | Primarily DNA gyrase (can be more specific) |
| Mechanism of Action | Topoisomerase poisons (stabilize DNA cleavage complex)[2][4] | Often catalytic inhibitors (e.g., ATPase inhibition) or interfere with DNA binding |
| Spectrum of Activity | Broad-spectrum (Gram-positive and Gram-negative) | Variable; can be broad-spectrum or targeted to specific pathogens |
| Resistance Mechanisms | Target mutations (gyrA, parC), efflux pumps[4] | Target mutations (gyrB), potential for different resistance profiles |
| Clinical Use | Widely used for various infections | Mostly in preclinical or clinical development |
Table 2: Antibacterial Activity (Representative Minimum Inhibitory Concentrations - MICs in µg/mL)
| Organism | Ciprofloxacin (Fluoroquinolone) | Representative Novel Inhibitor (Hypothetical Data) |
| Staphylococcus aureus | 0.5 - 2 | 0.1 - 1 |
| Escherichia coli | 0.015 - 0.25 | 0.05 - 0.5 |
| Pseudomonas aeruginosa | 0.25 - 4 | 1 - 8 |
| Fluoroquinolone-resistant S. aureus | >32 | 0.2 - 2 |
Note: The data for the "Representative Novel Inhibitor" is a composite based on trends observed in the development of new gyrase inhibitors and is for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of antimicrobial agents. Below are summaries of key experimental protocols.
DNA Gyrase Supercoiling Inhibition Assay
This assay is fundamental to determining the inhibitory activity of a compound against DNA gyrase.
Objective: To measure the concentration of an inhibitor required to prevent the supercoiling of relaxed plasmid DNA by DNA gyrase.
Principle: DNA gyrase, in the presence of ATP, converts relaxed circular DNA into a more compact, supercoiled form. These two forms can be separated by agarose gel electrophoresis. An inhibitor will prevent this conversion.
Protocol Summary:
-
Reaction Setup: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase, and an ATP-containing assay buffer.
-
Inhibitor Addition: The test compound (e.g., a fluoroquinolone or a novel inhibitor) is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for the supercoiling reaction to occur.[5]
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye.[5]
-
Electrophoresis: The reaction products are separated on an agarose gel.
-
Analysis: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized. The concentration of the inhibitor that prevents the conversion of relaxed to supercoiled DNA is determined. The IC50 value (the concentration that inhibits 50% of the enzyme's activity) can then be calculated.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is the standard method for determining the antibacterial susceptibility of a compound.[6][7][8]
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The presence or absence of bacterial growth is observed after incubation.
Protocol Summary:
-
Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).[9]
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[8]
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.[9]
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.[8][9]
-
MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (i.e., the well remains clear).[7]
Cytotoxicity Assay (MTT Assay)
It is essential to assess the potential toxicity of a new antimicrobial compound to mammalian cells.[10]
Objective: To determine the concentration of a compound that is cytotoxic to a mammalian cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol Summary:
-
Cell Seeding: Mammalian cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24-48 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: The cell viability is calculated as a percentage of the untreated control cells. The CC50 value (the concentration that reduces cell viability by 50%) can be determined.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key concepts discussed.
Caption: Comparative mechanisms of DNA gyrase inhibition.
Caption: Workflow for evaluating novel antimicrobial compounds.
Caption: Pathways to fluoroquinolone resistance in bacteria.
References
- 1. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 2. DNA gyrase - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One moment, please... [topogen.com]
- 6. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. goldbio.com [goldbio.com]
- 9. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Independent Verification of DNA Gyrase Inhibitor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of a novel DNA gyrase inhibitor, here exemplified by a hypothetical compound "DNA Gyrase-IN-8". The protocols and data presentation can be adapted for any new chemical entity targeting this essential bacterial enzyme. For comparative purposes, we utilize ciprofloxacin, a well-characterized fluoroquinolone antibiotic known to target DNA gyrase.[1][2]
Introduction to DNA Gyrase
DNA gyrase is a type II topoisomerase found in bacteria that is essential for processes such as DNA replication and transcription.[1][2] Its primary function is to introduce negative supercoils into double-stranded DNA in an ATP-dependent manner.[1][3] This activity is crucial for relieving topological stress that arises during the unwinding of the DNA helix. DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits.[4][5] The GyrA subunit is responsible for DNA breakage and reunion, while the GyrB subunit harbors the ATPase activity.[5] Due to its essential role in bacterial survival and its absence in humans, DNA gyrase is a validated and attractive target for the development of new antibacterial agents.[4]
Comparative Analysis of Inhibitor Activity
The inhibitory activity of a novel compound against DNA gyrase is typically assessed through in vitro assays that measure the enzyme's supercoiling or cleavage activity. The results are often presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 1: Comparative IC50 Values for DNA Gyrase Supercoiling Inhibition
| Compound | Target Enzyme | IC50 (µM) | Source Organism |
| This compound (Hypothetical) | DNA Gyrase | Data to be determined | e.g., E. coli |
| Ciprofloxacin | DNA Gyrase | 1.25 - 2.5 µg/ml | S. aureus[6] |
| Ciprofloxacin | DNA Gyrase | ~40 µM (for 50% cleavage) | N. gonorrhoeae[7] |
| Novobiocin | DNA Gyrase (ATPase domain) | Varies | e.g., E. coli |
Note: IC50 values can vary depending on the assay conditions, enzyme source, and substrate used.
Experimental Protocols
Independent verification of a DNA gyrase inhibitor's activity requires robust and well-documented experimental protocols. Below are standard methods for assessing DNA gyrase inhibition.
DNA Gyrase Supercoiling Assay
This assay is a fundamental method to determine the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.[8]
Principle: The assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase in the presence of ATP. The different topological forms of DNA (relaxed, supercoiled, and intermediate topoisomers) can be separated by agarose gel electrophoresis. An effective inhibitor will prevent the formation of supercoiled DNA, resulting in a higher proportion of relaxed DNA.
Detailed Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin.
-
Substrate and Inhibitor Addition: Add 0.5 µg of relaxed pBR322 plasmid DNA to the reaction mixture. Then, add varying concentrations of the test inhibitor (e.g., this compound) or the reference compound (e.g., ciprofloxacin). Include a no-inhibitor control and a no-enzyme control.
-
Enzyme Addition and Incubation: Initiate the reaction by adding a purified DNA gyrase enzyme (e.g., from E. coli). Incubate the reaction at 37°C for 30-60 minutes.[9]
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a final concentration of 1% SDS, 50 mM EDTA, and 0.25% bromophenol blue.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide (or a safer alternative stain). Run the gel at a constant voltage until adequate separation of the DNA topoisomers is achieved.
-
Visualization and Analysis: Visualize the DNA bands under UV light and capture an image. Quantify the intensity of the relaxed and supercoiled DNA bands to determine the percentage of inhibition at each inhibitor concentration and calculate the IC50 value.
DNA Gyrase Cleavage Assay
This assay is used to determine if an inhibitor acts as a "poison," stabilizing the covalent complex between DNA gyrase and cleaved DNA. This leads to an accumulation of double-strand breaks.
Principle: Quinolone antibiotics, like ciprofloxacin, are known to inhibit DNA gyrase by trapping the enzyme in its cleavage complex with DNA. This results in the accumulation of linearized plasmid DNA, which can be detected by agarose gel electrophoresis.
Detailed Protocol:
-
Reaction Setup: Prepare a reaction mixture similar to the supercoiling assay but without ATP.
-
Inhibitor and Enzyme Incubation: Add the test inhibitor at various concentrations and purified DNA gyrase to the reaction mixture containing supercoiled plasmid DNA. Incubate at 37°C for 30 minutes.
-
Induction of Cleavage: Add a strong denaturant, such as SDS, to a final concentration of 1% and proteinase K to a final concentration of 0.2 mg/ml. Incubate at 37°C for another 30 minutes to digest the protein.
-
Analysis: Analyze the DNA by agarose gel electrophoresis. The appearance of a linear DNA band indicates that the inhibitor promotes DNA cleavage.
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental procedures.
Caption: Mechanism of DNA gyrase and inhibition by quinolones.
References
- 1. DNA gyrase - Wikipedia [en.wikipedia.org]
- 2. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 3. microbenotes.com [microbenotes.com]
- 4. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dual Targeting of Topoisomerase IV and Gyrase To Reduce Mutant Selection: Direct Testing of the Paradigm by Using WCK-1734, a New Fluoroquinolone, and Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. topogen.com [topogen.com]
Safety Operating Guide
Proper Disposal and Handling of DNA Gyrase-IN-8
Disclaimer: The following information is based on the chemical identified as 5'-O-(DIMETHOXYTRITYL)-N6-METHYL-2'-DEOXYADENOSINE (CAS Number: 98056-69-0), which is listed as a synonym for DNA Gyrase-IN-8.[1] Researchers must obtain and consult the specific Safety Data Sheet (SDS) provided by their supplier for the exact product in use to ensure compliance with all safety protocols and regulations. The procedures outlined below are for guidance and should be supplemented by institutional and local environmental health and safety (EHS) protocols.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound.
Chemical and Safety Data
The following table summarizes key quantitative and safety information for this compound.
| Property | Value | Source |
| Chemical Name | 5'-O-(DIMETHOXYTRITYL)-N6-METHYL-2'-DEOXYADENOSINE | [1] |
| CAS Number | 98056-69-0 | [1] |
| Molecular Formula | C32H33N5O5 | [1] |
| Molecular Weight | 567.63 g/mol | [1] |
| Physical Form | Solid (Off-white to light yellow) | [1] |
| Storage Temperature | 4°C, away from moisture and light | [1] |
| Solubility | DMSO: 100 mg/mL (176.17 mM) | [1] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
Experimental Protocols: Safe Handling and First Aid
Adherence to proper laboratory procedures is critical when handling this compound to minimize exposure and ensure personal safety.
Personal Protective Equipment (PPE) and Engineering Controls
-
Eye Protection: Wear chemical safety goggles or glasses that meet EN 166 standards.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) meeting EN 374 standards should be worn.[2]
-
Skin and Body Protection: Wear appropriate protective clothing, such as a lab coat, to prevent skin contact.
-
Respiratory Protection: If working with the solid form where dust may be generated, or if adequate ventilation is not available, use a suitable respirator.
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[3] Ensure that eyewash stations and emergency showers are readily accessible.
First Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek medical attention immediately.[4]
-
If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. If skin irritation occurs, seek medical attention.
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult or irritation persists, seek medical attention.
Proper Disposal Procedures
Disposal of this compound must be handled as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.[5]
Step-by-Step Disposal Protocol
-
Waste Identification: this compound is classified as a hazardous chemical waste due to its irritant and harmful properties.
-
Segregation:
-
Container Selection:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the full chemical name: "5'-O-(DIMETHOXYTRITYL)-N6-METHYL-2'-DEOXYADENOSINE (this compound)" and list all other constituents of the waste.
-
Indicate the approximate concentration or quantity.
-
Include the date when the first waste was added to the container.
-
-
Accumulation and Storage:
-
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[3][6]
-
The SAA must be under the control of the laboratory personnel.
-
Ensure secondary containment (such as a spill tray) is used to prevent spills.[4]
-
-
Disposal Request:
-
Once the waste container is full or has been in storage for the maximum allowed time per institutional policy (e.g., up to 12 months), arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[3]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. 5'-O-(DIMETHOXYTRITYL)-N6-METHYL-2'-DEOXYADENOSINE | 98056-69-0 [chemicalbook.com]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
